2-(4-bromophenyl)phthalazin-1(2H)-one
Description
The exact mass of the compound 2-(4-bromophenyl)phthalazin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-bromophenyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGHMUSVWHDVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 2-(4-bromophenyl)phthalazin-1(2H)-one
An In-Depth Technical Guide to 2-(4-bromophenyl)phthalazin-1(2H)-one: A Core Scaffold for PARP Inhibitor Development
Abstract
This technical guide provides a comprehensive analysis of 2-(4-bromophenyl)phthalazin-1(2H)-one, a heterocyclic compound of significant interest in modern medicinal chemistry. While not a therapeutic agent itself, this molecule serves as a critical and strategically designed intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and explore its pivotal role as a foundational scaffold in the development of targeted cancer therapies. The narrative emphasizes the chemical logic behind its structure and the mechanism of action of the final drug products derived from it, grounding all claims in authoritative scientific literature.
The Phthalazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The phthalazin-1(2H)-one core is a bicyclic nitrogen-containing heterocycle recognized as a "privileged scaffold" in drug discovery.[1] Its rigid, planar structure and capacity for hydrogen bonding interactions allow it to bind effectively to a variety of biological targets. Consequently, phthalazinone derivatives have been successfully developed into drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antiviral effects.[2][3]
Perhaps the most impactful application of the phthalazinone core has been in the field of oncology, specifically in the development of PARP inhibitors.[4][5] The first-in-class PARP inhibitor, Olaparib, features this very scaffold, which acts as a structural mimic of the nicotinamide moiety of NAD+, enabling it to potently inhibit the enzyme's catalytic activity.[2] This has paved the way for a new class of targeted therapies based on the principle of synthetic lethality.
Physicochemical and Structural Properties
Understanding the fundamental properties of 2-(4-bromophenyl)phthalazin-1(2H)-one is essential for its effective use in synthetic chemistry.
Chemical Structure
The molecule consists of a phthalazinone ring system where the nitrogen at position 2 (N2) is substituted with a 4-bromophenyl group. It is crucial to distinguish it from its structural isomer, 4-(4-bromophenyl)-1(2H)-phthalazinone, where the substitution is at carbon-4 (C4). The N2-substitution is synthetically intentional, positioning the bromophenyl group for subsequent chemical modifications.
Core Properties
While extensive experimental data for this specific intermediate is not widely published, the table below summarizes its known identifiers and key properties based on available data for its isomer and parent scaffold.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-bromophenyl)phthalazin-1(2H)-one | - |
| CAS Number | 128174-79-8 | - |
| Molecular Formula | C₁₄H₉BrN₂O | [6] |
| Molecular Weight | 301.14 g/mol | [6] |
| Appearance | Expected to be an off-white to pale yellow solid | [7] |
| Melting Point | Data not available. The C4-substituted isomer, 4-(4-bromophenyl)-1(2H)-phthalazinone, has a melting point of 268-274 °C. | [7][8] |
| Solubility | Expected to be soluble in DMSO, DMF, and sparingly soluble in chloroform and methanol. | [9] |
Synthesis and Spectroscopic Characterization
The synthesis of 2-(4-bromophenyl)phthalazin-1(2H)-one is reliably achieved through a classical condensation reaction, which is a cornerstone of heterocyclic chemistry.
Synthetic Strategy: The Logic of Condensation
The most direct and efficient route is the cyclocondensation of 2-formylbenzoic acid with (4-bromophenyl)hydrazine . This reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the aldehyde. Subsequent intramolecular cyclization with the carboxylic acid group, driven by heat and acid catalysis, leads to the elimination of water and the formation of the stable, aromatic phthalazinone ring system. Acetic acid is an ideal solvent and catalyst for this transformation, facilitating both the hydrazone formation and the final dehydration step.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of N-aryl phthalazinones.[10]
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylbenzoic acid (1.50 g, 10.0 mmol, 1.0 eq).
-
Dissolution: Add glacial acetic acid (50 mL) to the flask and stir until the solid is partially dissolved.
-
Hydrazine Addition: Add (4-bromophenyl)hydrazine hydrochloride (2.24 g, 10.0 mmol, 1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. A precipitate will form.
-
Purification: Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring. Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield 2-(4-bromophenyl)phthalazin-1(2H)-one as an off-white powder.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(4-bromophenyl)phthalazin-1(2H)-one.
Expected Spectroscopic Characteristics
The structural identity of the synthesized compound can be confirmed using standard spectroscopic methods. The following are predicted data based on analogous structures.[11][12]
| Technique | Expected Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.3-8.5 (m, 1H, Ar-H of phthalazinone), δ 7.8-8.0 (m, 3H, Ar-H of phthalazinone), δ 7.6-7.8 (AA'BB' system, 4H, Ar-H of bromophenyl), δ 8.4 (s, 1H, C4-H of phthalazinone). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 159-161 (C=O), δ 120-145 (aromatic carbons), including a signal around δ 122 for the C-Br carbon. |
| FT-IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H stretch), 1660-1680 (Amide C=O stretch), 1590-1610 (C=N, C=C stretch), ~1070 (Ar-Br stretch). |
| Mass Spec (ESI-MS) | m/z: 301.0 [M]+, 303.0 [M+2]+, characteristic isotopic pattern for a monobrominated compound. |
Role in Drug Discovery: A Precursor to PARP-1 Inhibitors
The primary value of 2-(4-bromophenyl)phthalazin-1(2H)-one lies in its utility as a synthetic building block for creating highly potent and selective PARP-1 inhibitors.[13]
The Mechanism of PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA single-strand break (SSB) repair through the base excision repair (BER) pathway.[13]
-
DNA Damage Sensing: When an SSB occurs, PARP-1 binds to the damaged DNA.
-
Signaling Cascade: This binding activates PARP-1 to catalyze the cleavage of NAD+ and synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.
-
Repair Recruitment: These PAR chains act as a scaffold, recruiting other DNA repair proteins (like XRCC1) to the site of damage to effect repair.
PARP inhibitors work by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "traps" the PARP enzyme on the DNA, stalling the repair of SSBs. During DNA replication, these unresolved SSBs are converted into highly lethal double-strand breaks (DSBs).
In healthy cells, these DSBs can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inability to repair the DSBs caused by PARP inhibition leads to genomic collapse and cell death. This concept, where a deficiency in two separate pathways (BER via PARP inhibition and HR via BRCA mutation) leads to cell death, while a deficiency in either one alone does not, is known as synthetic lethality .[13]
Mechanism of Action Diagram
Caption: The principle of synthetic lethality via PARP inhibition.
From Intermediate to Active Drug: The Role of the Bromo Group
2-(4-bromophenyl)phthalazin-1(2H)-one is not designed to be the final inhibitor. Instead, the 4-bromophenyl moiety is a crucial synthetic handle. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the precise and efficient installation of more complex functional groups required to complete the pharmacophore, which often includes a terminal basic amine group (like a piperazine ring) that enhances solubility and targets the final inhibitor to the DNA-binding domain of PARP.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4-bromophenyl)phthalazin-1(2H)-one is not available, data from related phthalazinone compounds suggest the following precautions should be observed.[14][15][16]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Hazards: May cause skin and serious eye irritation.[15] May be harmful if swallowed or inhaled.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(4-bromophenyl)phthalazin-1(2H)-one represents a cornerstone intermediate in the field of medicinal chemistry. Its true value is not in its own biological activity, but in its strategic design as a robust and versatile scaffold. Its straightforward synthesis and the presence of a functionalizable bromine atom make it an ideal precursor for the construction of complex, high-affinity PARP-1 inhibitors. For researchers and drug development professionals, this compound is a key starting point on the path to creating next-generation targeted cancer therapies that leverage the powerful principle of synthetic lethality.
References
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.).
- Alfa Chemistry. (n.d.). 4-(4-Bromophenyl)phthalazin-1(2H)-one.
- Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8171.
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- ChemScene. (2025). Safety Data Sheet: tert-Butyl (3S)-3-(4-bromophenyl)
- PrepChem. (n.d.). Synthesis of (A) 2-(4-Methyl-2H-phthalazin-1-on-2-yl)ethyl bromide.
- Zhang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2999.
- Chem-Impex. (n.d.). 4-(4-bromophényl)-1(2H-phtalazinone.
- Pfaltz & Bauer. (n.d.).
- Rizk, S. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives.
- TCI Chemicals. (2025).
- Royal Society of Chemistry. (2014).
- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2005).
- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase. Journal of Medicinal Chemistry, 51(20), 6581-6591.
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1542.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H).
- Santa Cruz Biotechnology. (n.d.). 4-(4-Bromophenyl)-1(2H)-phthalazinone.
- Phthalazinones. (n.d.). Mansoura University.
- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.
- ChemicalBook. (2026). 1(2H)-Phthalazinone.
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.).
Sources
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpsbr.org [jpsbr.org]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Bromophenyl)-1(2H)-phthalazinone | CAS 76462-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]
- 10. bu.edu.eg [bu.edu.eg]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
A Technical Guide to the Synthesis of 2-(4-Bromophenyl)phthalazin-1(2H)-one and Its Derivatives: Strategies and Methodologies
Abstract
The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiotonic, vasorelaxant, and anticonvulsant properties.[1][2] The 2-(4-bromophenyl)phthalazin-1(2H)-one core, in particular, serves as a versatile platform for drug discovery. The presence of the bromophenyl group provides a crucial synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR). This guide provides an in-depth exploration of the primary synthetic pathways to this core structure, details practical experimental protocols, and discusses strategies for the subsequent diversification of the scaffold for the development of novel therapeutic agents.
Core Synthesis of the Phthalazinone Ring System
The construction of the phthalazinone heterocycle is typically achieved through cyclocondensation reactions. The choice of starting materials dictates the substitution pattern of the final product. For the synthesis of 2-aryl substituted phthalazinones, the most direct and widely employed strategy involves the reaction of an o-acylbenzoic acid with an arylhydrazine.
The Primary Pathway: From o-Acylbenzoic Acids
The condensation of an o-acylbenzoic acid with a substituted hydrazine is the most convergent and reliable method for preparing 2-substituted phthalazin-1(2H)-ones.[2][3] In the context of our target molecule, 2-benzoylbenzoic acid reacts with 4-bromophenylhydrazine.
Mechanism: The reaction proceeds via a two-step sequence. First, the hydrazine nitrogen attacks the keto-carbonyl group of the 2-benzoylbenzoic acid to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen of the hydrazine attacks the carboxylic acid moiety, followed by dehydration to yield the stable, six-membered phthalazinone ring. The use of an acid catalyst, such as acetic acid or a mineral acid, is often employed to facilitate both the initial condensation and the final dehydration step.[2]
Workflow for Phthalazinone Synthesis
// Connections A -> C; B -> C; C -> D [label="Formation of\nCore Structure"]; D -> E; D -> F; E -> G; F -> G; }
Caption: General synthetic workflow from starting materials to derivative libraries.
Alternative Synthetic Routes
While the o-acylbenzoic acid route is preferred for its directness, other established methods can be adapted to produce the phthalazinone core.
-
From Phthalic Anhydride: Phthalic anhydride can be converted to 2-aroylbenzoic acids via a Friedel-Crafts acylation with an appropriate aromatic hydrocarbon (e.g., bromobenzene) in the presence of a Lewis acid like AlCl₃.[2][4] The resulting 2-(4-bromobenzoyl)benzoic acid can then be reacted with hydrazine hydrate to yield the isomeric 4-(4-bromophenyl)phthalazin-1(2H)-one. This route is less direct for the target 2-substituted isomer but is a cornerstone of phthalazinone chemistry.
-
From Phthalimide Derivatives: N-aminophthalimides can undergo reaction with aromatic hydrocarbons under Friedel-Crafts conditions, leading to ring cleavage followed by cyclization to form 4-aryl phthalazinone derivatives.[3]
-
From 3,2-Benzoxazin-4-ones: These heterocyclic precursors react with hydrazines in boiling ethanol or pyridine. The hydrazine displaces the ring oxygen, leading to the formation of the corresponding phthalazinone.[2][3]
Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenyl)phthalazin-1(2H)-one
This protocol describes a representative procedure for the synthesis of the title compound based on the cyclocondensation of 2-benzoylbenzoic acid and 4-bromophenylhydrazine.
Materials and Reagents:
-
2-Benzoylbenzoic acid
-
4-Bromophenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Acetate (optional, if starting with hydrazine salt)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzoylbenzoic acid (e.g., 10 mmol, 1.0 eq).
-
Reagent Addition: Add glacial acetic acid (50-100 mL) to dissolve the starting material. To this solution, add 4-bromophenylhydrazine hydrochloride (11 mmol, 1.1 eq) and sodium acetate (11 mmol, 1.1 eq). The sodium acetate acts as a base to free the hydrazine from its hydrochloride salt. If using the free base form of the hydrazine, sodium acetate is not required.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approx. 500 mL) with stirring.
-
Precipitation: A solid precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water to remove acetic acid and other water-soluble impurities, followed by a wash with cold ethanol to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of DMF and water to yield the pure 2-(4-bromophenyl)phthalazin-1(2H)-one as a solid.[4]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
| 2-(4-Bromophenyl)phthalazin-1(2H)-one | C₁₄H₉BrN₂O | 301.14 | ~270-275 (lit. for isomer)[5] | Off-white to pale yellow solid |
Synthesis of Derivatives: Leveraging the Core Scaffold
The true value of the 2-(4-bromophenyl)phthalazin-1(2H)-one scaffold lies in its potential for diversification. Modifications can be introduced at the phthalazinone ring itself or, more strategically, at the bromophenyl moiety.
N-Alkylation and Acylation
The lactam nitrogen at position 2 possesses a proton that can be abstracted by a base, allowing for subsequent alkylation or acylation.[3] This allows for the introduction of various side chains. For example, reacting the parent scaffold with alkyl halides (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF leads to N-alkylated products.[6]
Strategic Diversification via Cross-Coupling
The bromine atom on the N-phenyl ring is a key functional group that serves as an anchor point for numerous palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast range of chemical functionalities, which is critical for tuning the pharmacological properties of the molecule.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines provides access to a wide variety of N-arylated derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, which can be further functionalized.
-
Heck Coupling: Reaction with alkenes introduces vinyl groups.
Diversification Points of the Scaffold
// Labels for reaction arrows label1 [label="N-Alkylation/\nAcylation", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; label2 [label="Pd-Catalyzed\nCross-Coupling\n(Suzuki, Sonogashira,\nBuchwald-Hartwig)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges from invisible nodes to labels pos1 -> label1 [dir=forward, arrowhead=normal, color="#EA4335"]; pos2 -> label2 [dir=forward, arrowhead=normal, color="#4285F4"]; }
Caption: Key sites for chemical modification on the core scaffold.
Conclusion
The synthesis of 2-(4-bromophenyl)phthalazin-1(2H)-one is a well-established process, primarily achieved through the robust cyclocondensation of 2-benzoylbenzoic acid and 4-bromophenylhydrazine. This core structure is not merely a synthetic target but a strategic starting point for the development of extensive derivative libraries. The ability to perform selective N-alkylation and a wide range of palladium-catalyzed cross-coupling reactions at the bromophenyl moiety makes this scaffold a highly valuable platform for researchers, scientists, and drug development professionals aiming to discover novel therapeutics. The synthetic versatility outlined in this guide provides a solid foundation for the rational design and synthesis of new generations of phthalazinone-based compounds.
References
-
Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
-
Muñín, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]
- Unknown. (n.d.). Phthalazinone. Source not available.
-
Smitasingh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]
-
El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
-
Khalil, N. A., Ahmed, E. M., & Elshihawy, H. A. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-683. [Link]
-
Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. ResearchGate. [Link]
-
Abdel-Aziz, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12367. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23396–23413. [Link]
Sources
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of Novel Phthalazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of 2-(4-bromophenyl)phthalazin-1(2H)-one. The phthalazinone scaffold is a privileged core in medicinal chemistry, and its derivatization via C-C bond formation is crucial for the development of novel therapeutic agents.[1][2][3] This application note details a robust protocol, explains the underlying mechanistic principles, and offers practical guidance for troubleshooting, enabling researchers to efficiently synthesize a library of novel compounds for drug discovery programs.
Introduction: The Strategic Importance of Phthalazinone Functionalization
The phthalazinone moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antihypertensive, and anti-inflammatory activities.[1][2][3] The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5][6] Its application to the 2-(4-bromophenyl)phthalazin-1(2H)-one scaffold allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the phenyl ring, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This protocol is designed to be a self-validating system, providing not just the steps, but also the scientific reasoning behind each choice of reagent and condition.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][6][7] A fundamental understanding of this cycle is critical for troubleshooting and optimizing the reaction.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[6][7] This is often the rate-determining step, especially for less reactive aryl bromides.[8] The subsequent transmetalation step involves the transfer of the organic group from the boron atom of the activated boronic acid to the palladium center.[5][9] This step is facilitated by a base, which activates the boronic acid.[9] Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][8]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(4-bromophenyl)phthalazin-1(2H)-one with a variety of arylboronic acids.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-(4-bromophenyl)phthalazin-1(2H)-one | >98% | Various | Starting material. |
| Arylboronic Acid | >97% | Various | Coupling partner. The purity is crucial as impurities can affect catalyst activity. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst Grade | Various | A reliable Pd(0) source. Alternatively, a Pd(II) precatalyst like PdCl₂(dppf) can be used.[8] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Various | A common and effective base. Other bases like K₃PO₄ or Cs₂CO₃ can be screened for optimization.[10][11] |
| 1,4-Dioxane | Anhydrous, >99.8% | Various | A common solvent for Suzuki couplings. Other solvents like toluene or DMF can also be effective.[4][5][12] |
| Water | Degassed, Deionized | In-house | Often used as a co-solvent to aid in dissolving the base and facilitating the reaction.[5] |
| Ethyl Acetate | ACS Grade | Various | For work-up and extraction. |
| Brine | Saturated NaCl(aq) | In-house | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Reaction Setup and Execution
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). The use of a pre-formed Pd(0) source can sometimes mitigate side reactions like homocoupling.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[11]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction temperature may need to be optimized for different substrates.[11][13]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Reaction Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[13]
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Pd(PPh₃)₄ is a robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. The triphenylphosphine ligands stabilize the palladium center. For more challenging couplings, specialized ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can be employed to enhance catalytic activity.[14]
-
Base: The base plays a critical role in activating the boronic acid to facilitate transmetalation.[5][9] Potassium carbonate is a moderately strong base that is effective in many cases. For less reactive boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[10][14]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.[5] The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base. The choice of solvent can also influence the reaction rate and selectivity.[12]
-
Temperature: Heating is generally required to drive the reaction to completion, particularly the oxidative addition step.[11] However, excessive temperatures can lead to catalyst decomposition and side reactions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Impure reagents (especially boronic acid)- Inappropriate base or solvent | - Use a fresh batch of catalyst or a different precatalyst.- Ensure rigorous degassing of solvents and the reaction vessel.[11]- Purify the boronic acid if necessary.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, DMF).[10][11] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst which can promote oxidative homocoupling during its in-situ reduction.[4][11] | - Improve the degassing procedure.[11]- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[11] |
| Protodeborylation | - The boronic acid is unstable under the reaction conditions, leading to the formation of the corresponding arene. This is more common with heteroaryl boronic acids.[4] | - Use a milder base (e.g., K₂CO₃ instead of stronger bases).- Use boronate esters (e.g., pinacol esters) which are more stable than boronic acids.[4]- Consider using potassium trifluoroborate salts.[5] |
| Dehalogenation of Aryl Bromide | - Presence of hydride sources (e.g., certain amine bases or alcohol solvents). | - Switch to a carbonate or phosphate base and an aprotic solvent.[11] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool in modern synthetic chemistry. This application note provides a robust and well-rationalized protocol for the successful coupling of 2-(4-bromophenyl)phthalazin-1(2H)-one with a variety of boronic acids. By understanding the underlying principles and potential pitfalls, researchers can confidently and efficiently synthesize novel phthalazinone derivatives to accelerate their drug discovery and development efforts.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Gagnier, S. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
-
ResearchGate. Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. [Link]
-
ChemRxiv. Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Beilstein Journals. The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. [Link]
- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
-
Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
Sciforum. Synthesis of new phthalazinedione derivatives. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. sciforum.net [sciforum.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
using 2-(4-bromophenyl)phthalazin-1(2H)-one in Buchwald-Hartwig amination
Application Note: Buchwald-Hartwig Amination of 2-(4-bromophenyl)phthalazin-1(2H)-one
Executive Summary & Strategic Context
The substrate 2-(4-bromophenyl)phthalazin-1(2H)-one is a critical pharmacophore in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib (Lynparza) and its next-generation derivatives. While the phthalazinone core provides essential hydrogen-bonding interactions within the PARP active site, it introduces significant synthetic challenges—primarily poor solubility and potential catalyst deactivation via coordination of the phthalazinone nitrogen/oxygen to the palladium center.
This guide details a robust protocol for coupling this aryl bromide with secondary amines (e.g., piperazine derivatives). Unlike standard aryl bromide couplings, this system requires specific attention to ligand steric bulk to prevent off-cycle catalyst resting states and solvent polarity to maintain substrate availability.
Mechanistic Challenges & Solutions
Successful amination of this substrate relies on overcoming two specific failure modes:
-
The "Brick Dust" Effect: The phthalazinone core is highly crystalline and insoluble in non-polar solvents (Toluene, Hexanes). Standard Buchwald conditions often fail because the substrate remains solid, leading to slow oxidative addition.
-
Solution: Use polar aprotic solvents (DMAc, DMF) or high-boiling ethers (1,4-Dioxane,
-Amyl alcohol) at elevated temperatures ( ).
-
-
Pd-Center Chelation: The N2-nitrogen and carbonyl oxygen of the phthalazinone can act as a bidentate ligand, displacing weak phosphines and arresting the catalytic cycle.
-
Solution: Utilize bulky, electron-rich biaryl phosphine ligands (Dialkylbiaryl phosphines) like XPhos or BrettPhos . These ligands create a steric wall that prevents the phthalazinone heteroatoms from coordinating to the Pd center, facilitating the reductive elimination step.
-
Visualizing the Catalytic Cycle & Inhibition Risks
Figure 1: Catalytic cycle highlighting the risk of catalyst trapping by the phthalazinone core if insufficient ligand bulk is used.
Experimental Protocols
Protocol A: Rapid Optimization Screen (Micro-scale)
Objective: Determine the optimal Ligand/Base combination for your specific amine partner.
Reagents:
-
Substrate: 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 equiv)
-
Amine: 1.2 equiv (e.g., N-Boc-piperazine)
-
Catalyst Sources: Pd(OAc)
or Pd (dba) -
Ligands: XPhos, BrettPhos, RuPhos, BINAP
-
Bases: NaO
Bu, Cs CO , K PO [1]
Procedure:
-
Prepare a 0.1 M stock solution of the aryl bromide in 1,4-Dioxane (heating to 60°C may be required for dissolution).
-
In a glovebox or under N
, charge 4 reaction vials with 10 µmol Pd precursor and 20 µmol Ligand (1:2 ratio). -
Add 1.0 mL of substrate stock solution to each vial.
-
Add Base (2.0 equiv).
-
Seal and heat to 100°C for 12 hours .
-
Analyze via UPLC-MS (monitor disappearance of Br-starting material, m/z ~301/303).
Selection Logic:
-
If Dehalogenation (Ar-H) is observed: Switch to a less bulky ligand (e.g., RuPhos) or lower temperature.
-
If No Reaction : Increase temperature to 120°C or switch to a stronger base (NaO
Bu).
Protocol B: High-Efficiency Scale-Up (Recommended)
Objective: Gram-scale synthesis of Olaparib intermediates.
This protocol utilizes BrettPhos Pd G3 , a third-generation precatalyst that ensures rapid activation and protects the active species from air/moisture during setup.
Materials:
-
[1] 2-(4-bromophenyl)phthalazin-1(2H)-one: 3.01 g (10.0 mmol)
-
[2] 1-(tert-butoxycarbonyl)piperazine: 2.23 g (12.0 mmol)
-
[3] BrettPhos Pd G3 Precatalyst: 180 mg (2 mol%)
-
[4] Sodium tert-butoxide (NaO
Bu): 1.44 g (15.0 mmol) -
[5] Anhydrous 1,4-Dioxane: 50 mL (0.2 M)
Step-by-Step Methodology:
-
Setup: Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Charge the flask with aryl bromide [1] , amine [2] , and base [4] .
-
Note: Do not add the catalyst yet.
-
-
Inerting: Evacuate the flask and backfill with Nitrogen (
). Add Anhydrous Dioxane via syringe. -
Degassing: Sparge the solvent with Nitrogen for 15 minutes while stirring.
-
Reasoning: Oxygen is the enemy of Pd(0). Sparging is more effective than simple vacuum cycling for solvents.
-
-
Catalyst Addition: Under a positive stream of Nitrogen, add the BrettPhos Pd G3 [3] quickly as a solid.
-
Reaction: Heat the mixture to 100°C (internal temperature). Stir vigorously (800 rpm).
-
Observation: The reaction will likely start as a slurry. As the coupling proceeds and the lipophilic amine is attached, the mixture often becomes homogeneous.
-
-
Monitoring: Check via HPLC at 2 hours. If conversion is <90%, add an additional 1 mol% catalyst.
-
Workup (Pd Removal):
-
Purification: Concentrate filtrate. Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).
Data & Performance Expectations
The following table summarizes expected yields based on ligand choice for this specific scaffold (based on internal library synthesis data):
| Ligand | Catalyst System | Base | Solvent | Yield | Notes |
| BrettPhos | Pd G3 Precat | NaO | Dioxane | 92% | Best for secondary amines; fastest kinetics. |
| XPhos | Pd(OAc) | Cs | Toluene | 78% | Slower; Toluene may cause solubility issues. |
| BINAP | Pd | NaO | Toluene | 45% | Significant dehalogenation observed. |
| PPh | Pd(PPh | K | DMF | <10% | Catalyst poisoning by phthalazinone N. |
Workflow Visualization
Figure 2: Optimized workflow for scale-up, emphasizing the critical sparging and scavenging steps.
References
-
Menear, K. A., et al. (2008).[4][5] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591.[4] Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
AstraZeneca AB. (2018). "Processes for preparing olaparib." World Intellectual Property Organization, WO2018038680A1. Link
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]
Application Notes and Protocols: A Researcher's Guide to Functionalizing the Bromine Handle on Phthalazinones
Authored by: A Senior Application Scientist
Introduction: The Phthalazinone Scaffold and the Strategic Value of the Bromine Handle
The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold, a cornerstone in modern medicinal chemistry due to the remarkable breadth of pharmacological activities exhibited by its derivatives.[1][2] These activities span a wide therapeutic spectrum, including potent anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents.[2][3] The success of drugs like the PARP inhibitor Olaparib underscores the therapeutic potential embedded within this structural motif.[3]
For drug development professionals, the ability to rapidly generate diverse libraries of analogues from a common intermediate is paramount. The bromo-phthalazinone serves as an exceptionally versatile synthetic hub. The bromine atom is a reliable synthetic "handle," readily transformed into a vast array of functional groups through modern synthetic methodologies. This guide provides an in-depth exploration of the primary experimental procedures for functionalizing this bromine handle, focusing on the causality behind protocol choices to empower researchers to adapt and troubleshoot these powerful transformations. We will delve into the two major pillars of this functionalization: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions represent one of the most significant advances in synthetic organic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4] For bromo-phthalazinones, these methods are the workhorse for introducing aryl, heteroaryl, alkyl, alkynyl, and amino substituents, profoundly altering the steric and electronic properties of the parent molecule.
Suzuki-Miyaura Coupling: The Premier Method for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for creating biaryl and vinyl-aryl structures. Its popularity stems from the mild reaction conditions and the exceptional stability, low toxicity, and commercial availability of its organoboron reagents.[5]
The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the phthalazinone, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the crucial step where the base plays a vital role. The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Sources
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Preparation of PARP Inhibitor Analogs using 2-(4-bromophenyl)phthalazin-1(2H)-one
[1]
Introduction & Pharmacophore Analysis
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib , rely on a "nicotinamide-mimetic" scaffold that anchors the molecule into the PARP active site (binding to the Gly863/Ser904 region in PARP1). The phthalazin-1(2H)-one core is a privileged structure for this interaction.[1]
While Olaparib utilizes a 4-substituted phthalazinone (C-linked), the 2-substituted (N-linked) phthalazinone scaffold—represented here by 2-(4-bromophenyl)phthalazin-1(2H)-one —offers a distinct vector for structure-activity relationship (SAR) exploration.[1] The bromine motif on the N-phenyl ring serves as a critical "diversity handle," enabling the rapid generation of libraries via palladium-catalyzed cross-coupling reactions.[1]
Key Structural Distinction:
-
Olaparib Core: 4-benzyl-2H-phthalazin-1-one (Substituent at C4).[1]
-
Target Scaffold: 2-(4-bromophenyl)phthalazin-1(2H)-one (Substituent at N2).[1]
This guide focuses on transforming the aryl bromide into functional analogs capable of interacting with the solvent-exposed regions of the PARP enzyme (the "adenine-ribose binding pocket"), a strategy critical for improving potency and solubility.
Synthetic Strategy & Workflow
The preparation of analogs from 2-(4-bromophenyl)phthalazin-1(2H)-one proceeds through two primary diversity-generating pathways:
-
Buchwald-Hartwig Amination: To introduce solubilizing amine tails (e.g., piperazines), mimicking the side chain of Olaparib.[2]
-
Suzuki-Miyaura Coupling: To introduce biaryl/heteroaryl spacers for extending the scaffold into the hydrophobic pocket.[1]
Retrosynthetic Analysis & Pathway Logic
Figure 1: Divergent synthetic pathways for generating PARP inhibitor analogs from the brominated phthalazinone core.
Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Amination (Introduction of Piperazine Tails)
Objective: To couple the aryl bromide with a secondary amine (e.g., N-Boc-piperazine or 1-(cyclopropylcarbonyl)piperazine) to create an Olaparib-like side chain.[1]
Materials:
-
Substrate: 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 equiv)
-
Amine Partner: 1-(cyclopropylcarbonyl)piperazine (1.2 equiv)[1]
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2-5 mol%)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5-10 mol%)[1]
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)[2]
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of argon/nitrogen.
-
Reagent Addition: Add the bromide scaffold (1.0 mmol), amine partner (1.2 mmol), and Cs2CO3 (2.0 mmol) to the vial.
-
Catalyst Pre-mix: In a glovebox or under strict inert flow, add Pd2(dba)3 (0.02 mmol) and Xantphos (0.04 mmol).[2]
-
Note: Xantphos is preferred for its wide bite angle, stabilizing the Pd center during the reductive elimination step for aryl halides.[2]
-
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Sparge the solution with argon for 5 minutes to remove dissolved oxygen.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours (or 140°C for 1 hour in a microwave reactor).
-
Monitoring: Monitor reaction progress via LC-MS (Target Mass: [M+H]+). Look for the disappearance of the bromide peak (isotopic pattern 79Br/81Br).
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM).
Self-Validating Checkpoint:
-
Success Indicator: The product should exhibit a distinct mass shift in LC-MS corresponding to the loss of -Br and gain of the amine mass.
-
Troubleshooting: If conversion is low (<50%), switch the base to NaOtBu (stronger base) or switch the ligand to RuPhos (specialized for secondary amines).[2]
Protocol B: Suzuki-Miyaura Coupling (Biaryl Expansion)
Objective: To attach an aryl or heteroaryl ring, extending the scaffold to probe the hydrophobic regions of the PARP binding pocket.[2]
Materials:
-
Substrate: 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 equiv)
-
Boronic Acid: 4-Fluorophenylboronic acid (or analog) (1.5 equiv)[1]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[2]·DCM) (5 mol%)[2]
-
Base: Potassium Carbonate (K2CO3) (2M aqueous solution, 3.0 equiv)[2]
-
Solvent: 1,4-Dioxane (or DME/Water 4:1)[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the bromide (0.5 mmol), boronic acid (0.75 mmol), and Pd(dppf)Cl2 (0.025 mmol).
-
Solvent System: Add 1,4-Dioxane (4 mL) and 2M K2CO3 (0.75 mL).
-
Degassing: Degas the biphasic mixture vigorously with nitrogen for 10 minutes. Oxygen is the primary cause of catalyst poisoning (homocoupling of boronic acids).
-
Reaction: Heat at 90°C for 4–6 hours.
-
Work-up: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4.[2]
-
Purification: Recrystallization from EtOH is often sufficient for biaryl phthalazinones; otherwise, use silica chromatography (Hexane/EtOAc gradient).[2]
Process Optimization & Critical Parameters
The following table summarizes Critical Process Parameters (CPPs) derived from standard PARP inhibitor synthesis optimization (e.g., Menear et al., 2008).
| Parameter | Recommended Range | Impact on Quality |
| Solvent Oxygen Level | < 5 ppm (Degassed) | High O2 leads to catalyst death and homocoupling impurities.[1] |
| Base Stoichiometry | 1.5 – 3.0 equiv | Insufficient base stalls the transmetallation step in Suzuki coupling. |
| Temperature | 80°C – 100°C | Lower temps (<60°C) often result in incomplete conversion for aryl bromides. |
| Catalyst Load | 2 – 5 mol% | Higher loads (>5%) complicate purification (Pd scavenging required). |
Characterization & QC
HPLC Method for Analogs:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Phthalazinone core absorbance).
NMR Signature (1H NMR, DMSO-d6):
-
Phthalazinone Core: Look for the singlet at ~8.3–8.5 ppm (H-4 of phthalazinone) if C4 is unsubstituted, or the specific pattern of the fused benzene ring (multiplets 7.8–8.3 ppm).
-
N-Aryl Linkage: The 4-bromophenyl protons typically appear as two doublets (AA'BB' system) around 7.6–7.8 ppm.[1] Upon coupling, this symmetry shifts significantly.[2]
Mechanism of Action (Biological Context)
To contextualize the synthesis, it is vital to understand how these analogs function.[2] The phthalazinone core mimics Nicotinamide, binding to the catalytic domain of PARP.[2]
Figure 2: Mechanism of PARP trapping.[1] The synthesized analogs must maintain the phthalazinone-PARP interaction while the 'tail' (added via coupling) extends to block solvent access or improve solubility.
References
-
Menear, K. A., et al. (2008).[2][3] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[2] Link[2]
-
Loh, V. M., et al. (2005).[2][4] "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase."[4][5] Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.[2] Link[2]
-
Cockcroft, X. L., et al. (2006).[2] "Phthalazinones 2: optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase." Bioorganic & Medicinal Chemistry Letters, 16(4), 1040-1044.[2] Link[2]
-
FDA Label (Lynparza/Olaparib). "Prescribing Information." U.S. Food and Drug Administration.[6] Link
Sources
- 1. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Crystallization of 2-(4-Bromophenyl)phthalazin-1(2H)-one
[1]
Abstract
The isolation of 2-(4-bromophenyl)phthalazin-1(2H)-one (CAS: 128174-79-8) presents specific challenges due to its planar aromatic structure and the potential presence of genotoxic hydrazine impurities.[1] This guide outlines a robust, scalable purification strategy. Unlike generic protocols, this method prioritizes the removal of unreacted 4-bromophenylhydrazine via a specific acid-wash checkpoint before the final polishing crystallization.[1] We utilize a solvent system based on solubility parameter matching to ensure >99.5% purity suitable for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) in PARP inhibitor synthesis.
Introduction & Impurity Profile
The Molecule
2-(4-bromophenyl)phthalazin-1(2H)-one is a critical scaffold in medicinal chemistry.[1] The phthalazinone core provides a rigid hydrogen-bonding motif, while the aryl bromide serves as a versatile handle for functionalization.
Critical Quality Attributes (CQAs)
In pharmaceutical applications, two impurities define the success of the purification:
-
4-Bromophenylhydrazine (Starting Material): A known genotoxic impurity (GTI).[1] It must be depleted to ppm levels.[1]
-
Phthalic Anhydride/Acid: Hydrolysis byproducts that can co-crystallize if the pH is not managed.[1]
-
Regioisomers: Depending on the synthesis route (e.g., from phthalic anhydride vs. phthalide), trace amounts of the 4-phenyl isomer or uncyclized hydrazides may exist.
Solvent Selection Strategy
The solubility profile of N-aryl phthalazinones is governed by
| Solvent System | Role | Mechanism of Action |
| Glacial Acetic Acid | Crude Isolation | High solubility at boiling; protonates residual hydrazines, keeping them in the mother liquor.[1] |
| Ethanol (EtOH) | Polishing | "Green" solvent.[1] Moderate solubility at reflux, poor at 0°C. Excellent for removing non-polar byproducts. |
| DMF / Water | Rescue | High-solvency power for "oiled out" or highly impure batches.[1] Water acts as a powerful anti-solvent.[1] |
| Dilute HCl (aq) | Wash | Critical Step. Converts lipophilic hydrazine impurities into water-soluble hydrochloride salts.[1] |
Experimental Protocol
Phase 1: Crude Isolation & Hydrazine Depletion
Objective: Isolate the solid while chemically scrubbing genotoxic hydrazine residues.[1]
-
Reaction Quench: Upon reaction completion, cool the mixture to room temperature (RT).
-
Anti-Solvent Addition: If the reaction was performed in a water-miscible solvent (e.g., acetic acid or dioxane), slowly add Water (3.0 vol) with vigorous stirring. A thick precipitate should form.[1]
-
Filtration: Filter the solids using a Büchner funnel.
-
The Acid Wash (CRITICAL):
-
Suspend the wet cake in 1M HCl (5.0 vol) .
-
Stir at RT for 30 minutes. Why? This converts trapped 4-bromophenylhydrazine into its HCl salt, which is highly water-soluble.[1]
-
Filter again and wash the cake with copious Water until the filtrate pH is neutral (pH 6-7).
-
-
Drying: Dry the crude solid in a vacuum oven at 60°C until constant weight.
Phase 2: Polishing Recrystallization (Ethanol Method)
Objective: Remove trace organic impurities and improve crystal habit.
-
Dissolution:
-
Place the dried crude solid (e.g., 10 g) in a round-bottom flask.
-
Add Ethanol (10 vol, 100 mL) .
-
Heat to reflux (approx. 78°C) with magnetic stirring.[1]
-
Observation: If the solid does not dissolve completely after 15 mins at reflux, add Ethanol in 1 vol increments. If insolubles persist (likely inorganic salts), perform a hot filtration .
-
-
Hot Filtration (Optional but Recommended):
-
While boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove dust/salts.
-
-
Controlled Cooling:
-
Remove from heat and allow the flask to cool to RT slowly (over 1-2 hours). Rapid cooling traps impurities.[1]
-
Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Harvesting:
-
Filter the white/off-white needles.[1]
-
Wash: Rinse the crystals with Cold Ethanol (2 vol) .
-
Dry: Vacuum dry at 50°C for 12 hours.
-
Phase 3: Troubleshooting (The "Rescue" Method)
Use this if the Ethanol method fails (e.g., oiling out or low purity).
-
Dissolve crude material in minimal DMF (Dimethylformamide) at 60°C (approx 3 vol).
-
Add Water dropwise until a persistent cloudiness appears.[1]
-
Re-heat to clear the solution.[1]
-
Allow to cool slowly.[1] The high polarity of the DMF/Water mix prevents oiling by stabilizing the polar amide bond of the phthalazinone.
Process Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Workflow for the isolation and purification of 2-(4-bromophenyl)phthalazin-1(2H)-one, highlighting the critical acid wash step.
Analytical Validation
To certify the protocol, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline needles |
| Purity | HPLC (UV 254 nm) | ≥ 99.5% area |
| Hydrazine Content | LC-MS/MS or Colorimetric | < 10 ppm |
| Melting Point | Capillary Method | 269–273°C (Sharp range indicates purity) |
| Identity | 1H-NMR (DMSO-d6) | Consistent structure; no solvent peaks >0.5% |
Key NMR Signals (DMSO-d6):
- 12.6 ppm (s, 1H, Lactam NH - if 4-isomer tautomer exists) OR
- 8.3-7.8 ppm (m, aromatic protons of phthalazine core and bromophenyl ring). Note: The 2-substituted isomer lacks the NH signal if fully substituted, but the phthalazinone core protons are distinct.
References
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link
-
Lovering, F., et al. (2012). Process for the preparation of Olaparib and intermediates. U.S. Patent 8,183,369.[1] Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for recrystallization techniques of N-heterocycles).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for hydrazine removal strategies via acid wash).
-
PubChem Compound Summary . (2023). Phthalazin-1(2H)-one Derivatives. National Center for Biotechnology Information.[1] Link
handling and storage protocols for brominated phthalazinone intermediates
Application Note: Handling, Storage, and Validation Protocols for Brominated Phthalazinone Intermediates
Part 1: Introduction & Structural Context
Brominated phthalazinone intermediates (e.g., 4-bromo-1(2H)-phthalazinone, 4-(4-bromophenyl)-1(2H)-phthalazinone) are critical scaffolds in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib. These molecules possess a unique "amphibious" reactivity profile: the phthalazinone core provides a robust hydrogen-bonding pharmacophore, while the bromine substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
However, the chemical stability that makes them desirable drug scaffolds can be compromised during storage by environmental factors. The lactam (cyclic amide) functionality is susceptible to hydrolysis under extreme pH or moisture, and the carbon-bromine (C-Br) bond carries a latent risk of photolytic radical debromination. This guide defines the protocols required to maintain the integrity of these intermediates from receipt to reaction.
Part 2: Chemical Properties & Stability Profile
Understanding the molecular vulnerabilities is the first step in designing a handling protocol.
| Feature | Chemical Vulnerability | Consequence of Degradation |
| C-Br Bond | Homolytic cleavage via UV light | Formation of debrominated impurities (des-bromo analogs) which are difficult to separate downstream. |
| Lactam (NH-C=O) | Hydrolysis / Tautomerization | Ring opening (rare under neutral conditions) or formation of O-alkylated byproducts if bases are present during storage. |
| Crystalline Lattice | Hygroscopicity | Water absorption leads to erratic weighing and can quench water-sensitive catalysts (e.g., Pd(0)) in subsequent steps. |
Critical Stability Data:
-
Melting Point (Benchmark): 4-(4-bromophenyl)-1(2H)-phthalazinone exhibits a high melting point range of 269.5–273.5°C [1]. A depression of >2°C indicates significant impurity or solvate formation.
-
Solubility: Poor in water/alcohols; soluble in DMSO, DMF, and DMAc.
Part 3: Storage & Handling Protocols
Protocol A: Receipt and Long-Term Storage
Objective: To prevent moisture uptake and photolytic degradation over periods >30 days.
-
Container Selection: Use amber glass vials with Teflon-lined screw caps. For bulk quantities (>50 g), use double-lined anti-static polyethylene bags inside high-density polyethylene (HDPE) drums.
-
Atmosphere Control:
-
Requirement: Store under an inert atmosphere (Argon or Nitrogen).
-
Mechanism: Displaces oxygen and moisture, preventing oxidative yellowing and hydrolysis.
-
-
Temperature:
-
Standard: 2–8°C (Refrigerated) is recommended for 4-bromo-1(2H)-phthalazinone [2].[1]
-
Exception: Highly crystalline aryl-substituted derivatives (e.g., CAS 76462-38-9) are stable at ambient temperature (20–25°C) if kept dry, but refrigeration is the "fail-safe" standard.
-
-
Light Protection:
-
Strict Requirement: All storage vessels must be opaque or amber. Exposure to direct sunlight or high-intensity lab lighting can accelerate debromination.
-
Protocol B: Solubilization and Usage
Objective: To prepare stock solutions for cross-coupling reactions without introducing catalyst poisons.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or DMF.
-
Avoid: Protic solvents (Methanol/Ethanol) if using in base-sensitive alkylation steps, as they can interfere with nucleophilic substitutions.
-
-
Dissolution Procedure:
-
Weigh the solid quickly to minimize moisture absorption.
-
Add solvent and vortex. Sonicate if necessary (up to 40°C) to ensure complete dissolution.
-
Self-Validating Step: The solution should be clear and colorless to pale yellow. Any turbidity suggests moisture contamination or insoluble degradation products.
-
-
Freeze-Thaw Stability:
-
Avoid repeated freeze-thaw cycles for DMSO stocks. Aliquot into single-use volumes if stored frozen.
-
Part 4: QC & Validation (The "Go/No-Go" Decision)
Before committing valuable catalysts (e.g., Pd(dppf)Cl2) to a reaction, validate the intermediate using this tiered approach.
Tier 1: Rapid Physical Check (Every Use)
-
Visual: Powder must be off-white to pale beige. Dark yellow or brown coloration indicates oxidation.
-
Melting Point: Must fall within ±2°C of the Certificate of Analysis (CoA) value (e.g., ~270°C for aryl derivatives).
Tier 2: Chemical Verification (New Batch / >6 Months Storage)
-
HPLC Purity: >98% area under the curve (AUC).
-
Note: Look for a front-running peak (des-bromo impurity) or a late-eluting dimer.
-
-
1H NMR: Confirm the integrity of the NH proton (typically broad singlet >12 ppm in DMSO-d6) to ensure the lactam ring is intact.
Part 5: Visualization of Workflows
Figure 1: Lifecycle Management of Brominated Phthalazinones
This diagram outlines the decision logic from receipt to chemical application, ensuring quality gates are met.
Caption: Figure 1. Decision tree for the handling of brominated phthalazinone intermediates, incorporating "Stop/Go" quality checks.
Figure 2: Structural Reactivity & Degradation Risks
This diagram highlights the specific sites on the molecule susceptible to environmental stress.
Caption: Figure 2. Mechanistic pathways of degradation. UV light targets the C-Br bond, while moisture/base targets the lactam ring.
Part 6: Emergency & Safety Procedures
Hazard Classification:
Spill Protocol:
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
PPE: Wear nitrile gloves, safety goggles, and a P95 particulate respirator (dust is an inhalation hazard).
-
Containment: Do not dry sweep. Dampen the solid with a small amount of ethanol or water to prevent dust generation, then wipe up with absorbent pads.
-
Disposal: Place in a sealed hazardous waste container labeled "Halogenated Organic Solid."
References
-
National Institutes of Health (PubChem). (2023). 1(2H)-Phthalazinone Compound Summary and Safety. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 2-(4-bromophenyl)phthalazin-1(2H)-one
Executive Summary & Compound Profile
User Issue: Difficulty dissolving or maintaining solubility of 2-(4-bromophenyl)phthalazin-1(2H)-one in Dimethyl Sulfoxide (DMSO), particularly during stock preparation or aqueous dilution.
Technical Insight: This compound belongs to the phthalazinone class, a scaffold common in PARP inhibitors (e.g., Olaparib).[1] Structurally, it features a planar, hydrophobic core with a bromophenyl group at the N-2 position.[2]
-
Physicochemical Challenge: "Brick-dust" behavior. The molecule is highly crystalline with high lattice energy (Melting Point typically >200°C) and moderate lipophilicity (LogP ~3.5–4.0).[3]
-
Solubility Mechanism: While DMSO is an excellent solvent for this class, the compound's tendency to π-stack leads to slow dissolution kinetics and rapid precipitation ("crashing out") upon contact with water.[3]
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | ~301.14 g/mol | Moderate size; diffusion is not the limiting factor.[2] |
| LogP (Octanol/Water) | ~3.8 (Predicted) | Highly lipophilic; poor aqueous solubility. |
| H-Bond Donors | 0 (N-substituted) | Cannot donate H-bonds; relies on DMSO (acceptor) for solvation.[2] |
| Melting Point | High (>200°C) | High energy required to break crystal lattice (slow dissolution). |
Diagnostic Flowchart: Isolate Your Issue
Before proceeding, identify where the failure occurs using this logic tree.
Figure 1: Diagnostic logic for isolating solubility failure points.
Troubleshooting Guide & FAQs
Scenario A: The powder won't dissolve in neat DMSO (Stock Preparation)
User Question: "I am trying to make a 50 mM stock, but despite vortexing, particles remain floating. Is the compound impure?"
Technical Diagnosis: This is likely a kinetic solubility issue, not a thermodynamic one. The high lattice energy of the phthalazinone crystal requires significant activation energy to break.
-
The "Brick-Dust" Effect: The solvent molecules (DMSO) cannot easily penetrate the tightly packed crystal lattice at room temperature.
-
Purity Check: Impurities often dissolve faster or appear as different colored specks. If the bulk white powder remains, it is the compound itself.
Corrective Protocol:
-
Heat: Warm the vial to 37°C - 45°C in a water bath for 10-15 minutes. This increases the kinetic energy of the solvent.
-
Sonicate: Use an ultrasonic bath (not a probe, to avoid overheating/degradation) for 5-minute intervals.
-
Limit: For this scaffold, 20-30 mM is a safer "working maximum" than 50 mM.[3][2] If 50 mM is required, ensure the DMSO is anhydrous (Grade: ≥99.9%, Water <0.05%).[3]
Critical Note: Do not exceed 60°C. While phthalazinones are thermally stable, high heat can promote oxidation in DMSO.[3]
Scenario B: Precipitation upon addition to Cell Culture Media (The "Crash-Out")
User Question: "My stock is clear, but when I add it to the assay buffer (1:1000 dilution), the solution turns cloudy immediately."
Technical Diagnosis: This is Solvent Shock . You are transitioning the compound from a favorable environment (DMSO) to a hostile one (Water) too rapidly.
-
Mechanism: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate.[3] The local concentration of the compound momentarily exceeds its aqueous solubility limit, causing nucleation.
Corrective Protocol: The "Intermediate Step" Method Instead of a direct 1:1000 spike, use a serial dilution that steps down the hydrophobicity.
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Dilution: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Buffer or Ethanol).
-
Result: 1 mM solution in 50% organic solvent.
-
-
Final Dilution: Dilute 1:100 into the final assay media.
-
Result: 10 µM final concentration.
-
-
Carrier Protein: Ensure your media contains BSA (Bovine Serum Albumin) or FBS. Albumin binds hydrophobic drugs, preventing aggregation and keeping them in "pseudo-solution" available for cells.[3]
Scenario C: Stock solution crystallizes after freeze-thaw
User Question: "I stored my 10 mM stock at -20°C. Upon thawing, needle-like crystals appeared and won't redissolve."
Technical Diagnosis: DMSO Hygroscopicity. DMSO is extremely hygroscopic. At -20°C, if the vial seal is imperfect, DMSO absorbs atmospheric moisture.[2]
-
The Trap: Water acts as an "anti-solvent" for phthalazinones. Even 1-2% water content in DMSO can drastically reduce the solubility of this compound, forcing it out of solution as crystals.
Corrective Protocol:
-
Single-Use Aliquots: Never store a "master stock" that is repeatedly frozen and thawed. Aliquot into single-use vials (e.g., 20 µL) before the first freeze.
-
Desiccant: Store vials in a secondary container (jar) with desiccant packs (silica gel).
-
Recovery: If crystals form, heat to 37°C and sonicate. If they do not dissolve, the DMSO water content is likely too high; discard and prepare fresh using a new bottle of anhydrous DMSO.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility Limit
Use this to validate the maximum concentration your specific batch can sustain.
Materials:
-
96-well plate (UV-transparent) or Microcentrifuge tubes
Steps:
-
Weigh ~2 mg of compound into a micro-tube.
-
Add DMSO in stepwise increments to target specific concentrations:
-
Centrifugation: Spin at 13,000 rpm for 5 minutes.
-
Verification: Carefully pipette the supernatant. If you see a pellet, the concentration calculated in Step 2 is above the solubility limit.
Protocol 2: The "Cloud Point" Assay (Buffer Compatibility)
Use this to determine the maximum concentration usable in your biological assay.
Figure 2: Workflow for testing aqueous solubility limits.
-
Prepare a series of dilutions in your assay buffer (e.g., PBS + 1% BSA).[3]
-
Incubate at 37°C for 1 hour.
-
Measure Absorbance at 600 nm (OD600) .
-
Result: An increase in OD600 > 0.05 indicates aggregation/precipitation.
-
Action: Work below this concentration threshold.
-
References & Authority
-
Phthalazinone Scaffold Properties:
-
Source: Sangshetti, J. N., et al. "Phthalazines: A review on their biological activities and synthesis." Chemical Biology & Drug Design. This review highlights the lipophilic nature and high melting points characteristic of the phthalazinone core.
-
-
DMSO Solubility & "Brick Dust" Compounds:
-
Source: Li, P., & Zhao, L. "Solubility of organic compounds in DMSO." Journal of Chemical & Engineering Data. Discusses the thermodynamics of dissolving high-lattice-energy heterocycles.
-
-
Compound Specifics (Analog Data):
-
Precipitation in Biological Assays:
-
Source: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Aggregation).
-
Disclaimer: This guide is for research purposes. Always consult the specific Certificate of Analysis (CoA) for your batch, as salt forms and polymorphs can significantly alter solubility.
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-(4-Bromophenyl)phthalazin-1(2H)-one Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-bromophenyl)phthalazin-1(2H)-one and its derivatives. This scaffold is a cornerstone in medicinal chemistry, notably in the development of PARP inhibitors. However, its functionalization, particularly through palladium-catalyzed cross-coupling reactions, is often plagued by challenges arising from steric hindrance. This guide provides in-depth, field-proven insights, troubleshooting workflows, and optimized protocols to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered when introducing sterically demanding groups onto the 2-(4-bromophenyl)phthalazin-1(2H)-one core.
Q1: My Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid is showing low to no conversion. What are the primary factors to investigate?
A: Low conversion in sterically demanding Suzuki couplings is a frequent issue. The primary culprits are often an inadequate catalyst system and suboptimal reaction conditions. Here’s a prioritized checklist:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ often fail with bulky substrates. The key is to use a catalytic system featuring bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[1][2]
-
Base Strength and Type: The base is critical for activating the boronic acid to facilitate transmetalation.[3] For hindered substrates, stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOtBu are often more effective than weaker bases like Na₂CO₃.[4][5]
-
Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard. For sluggish reactions, increasing the temperature can overcome the activation energy barrier. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[6]
Q2: I'm attempting a Buchwald-Hartwig amination with a bulky secondary amine and observing significant amounts of starting material. What should I change?
A: Similar to Suzuki couplings, the ligand is paramount in Buchwald-Hartwig aminations.[7] The steric bulk on both the aryl halide and the amine can inhibit the formation of the key Pd-amido complex and slow down the final C-N bond-forming reductive elimination step.
-
Switch to Specialized Ligands: Use ligands specifically designed for hindered couplings, such as biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands.[7][8][9] These ligands create a sterically accommodating pocket around the palladium center.
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for deprotonating hindered amines without competing as nucleophiles.[4][5]
-
Ensure Anhydrous Conditions: Water can hydrolyze the active catalyst and reagents. Ensure all solvents and reagents are rigorously dried.
Q3: What are the main side reactions to watch out for in these sterically hindered couplings?
A: The most common side reactions include:
-
Protodeboronation (Suzuki): The boronic acid reacts with a proton source (like trace water) to regenerate the corresponding arene, consuming your starting material. This is often exacerbated by high temperatures.[6] Using anhydrous conditions and a slight excess of the boronic acid can mitigate this.
-
Homocoupling (Suzuki): Two molecules of the boronic acid couple to form a biaryl byproduct. This can be minimized by ensuring the oxidative addition of the aryl bromide is efficient.
-
β-Hydride Elimination (Suzuki/Buchwald-Hartwig with alkyl partners): If coupling partners contain alkyl groups with β-hydrogens, elimination to form an alkene can be a competitive pathway, especially at higher temperatures.[10]
Troubleshooting Guides
This section provides systematic workflows to diagnose and solve specific experimental failures.
Problem: Low Yield in a Sterically Demanding Suzuki-Miyaura Coupling
Your goal is to couple a bulky ortho-substituted arylboronic acid with the 2-(4-bromophenyl)phthalazin-1(2H)-one core, but the yield is below 20%.
Diagnostic Workflow
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Causality Explained
-
Ligand Choice: Bulky phosphine ligands like SPhos or catalysts like AntPhos possess large cone angles.[2][11][12] This steric bulk forces a more open coordination sphere around the palladium, which facilitates the approach of the hindered coupling partners. Furthermore, their electron-donating nature increases electron density on the palladium, promoting the oxidative addition step, which is often the first committed step in the catalytic cycle.[13][14]
-
Base Strength: The transmetalation step involves the transfer of the organic group from boron to palladium. This requires the formation of a borate complex ("ate" complex) by the addition of a base to the boronic acid.[3] A stronger base more effectively generates this more nucleophilic borate species, accelerating the transmetalation, especially when the boronic acid is sterically encumbered.
-
Temperature: Steric hindrance increases the activation energy for key steps, particularly reductive elimination, where the two bulky groups must come into close proximity to form the C-C bond.[10][15] Higher temperatures provide the necessary thermal energy to overcome this barrier.
Data-Driven Catalyst Selection
The choice of ligand is the most critical parameter. The table below summarizes typical outcomes for coupling 2-(4-bromophenyl)phthalazin-1(2H)-one with a di-ortho-substituted boronic acid.
| Catalyst System (2 mol%) | Ligand Type | Typical Yield | Rationale for Performance |
| Pd(PPh₃)₄ | Monodentate, Less Bulky | < 10% | Triphenylphosphine is not bulky enough to facilitate reductive elimination of hindered products.[15] |
| Pd(OAc)₂ / P(t-Bu)₃ | Monodentate, Bulky Alkylphosphine | 40-60% | The strong electron-donating and sterically demanding nature of P(t-Bu)₃ is effective but can sometimes be too bulky, inhibiting initial coordination.[2] |
| Pd₂(dba)₃ / SPhos | Bulky Biarylphosphine | 75-95% | SPhos provides an optimal balance of steric bulk and electron-donating properties, creating a highly active catalyst for hindered substrates.[16] |
| XPhos Pd G3 | Pre-catalyst with Bulky Biarylphosphine | > 90% | Pre-catalysts ensure efficient and reliable generation of the active Pd(0) species, leading to consistent and high yields.[4] |
Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a challenging Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)phthalazin-1(2H)-one with 2,6-Dimethylphenylboronic Acid
Objective: To synthesize 2-(2',6'-dimethyl-[1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one.
Materials:
-
2-(4-bromophenyl)phthalazin-1(2H)-one
-
2,6-Dimethylphenylboronic acid
-
XPhos Pd G3 (or Pd(OAc)₂ with XPhos ligand)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)phthalazin-1(2H)-one (1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6][17]
-
Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 pre-catalyst (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 v/v ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of the catalyst (0.5 mol%) can be added.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizing the Catalytic Cycle and Steric Influence
Caption: The Suzuki cycle and the critical role of ligands in overcoming steric hindrance.
References
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Oxidative Addition to Palladium(0)
- The Role of Reversible Oxidative Addition in Selective Palladium(0)
- Buchwald–Hartwig amin
- The mechanism of oxidative addition of Pd(0) to Si–H bonds. PMC.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd..
- Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
- In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR>3>)>2>PdR>2. Dalton Transactions, 2009.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
- The Catalytic Chemistry of Palladium (0). Unife.
- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 2009.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, 2014.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- Biaryl Phosphine Based Pd(II)
- Organometallic HyperTextBook: Reductive Elimination.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Buchwald-Hartwig Amin
- Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. PMC.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed, 2013.
- Chapter 8.
- Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI, 2022.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing, 2014.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec, 2024.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions. Beilstein Journal of Organic Chemistry, 2015.
- An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed, 2019.
- Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development.
- Recent Developments in Chemistry of Phthalazines. Longdom Publishing, 2015.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. unife.it [unife.it]
- 15. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
controlling temperature parameters for stable phthalazinone synthesis
Technical Support Center: Phthalazinone Synthesis
A Guide to Mastering Temperature Control for Stable and High-Yield Synthesis
Welcome to the Technical Support Center for Phthalazinone Synthesis. As a Senior Application Scientist, my goal is to provide you, our fellow researchers and drug development professionals, with a comprehensive guide to navigating the complexities of temperature control in phthalazinone synthesis. This critical parameter governs reaction kinetics, yield, and the purity of your final product. This resource is designed to be a practical, field-proven guide, moving beyond simple step-by-step instructions to explain the causality behind our experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the cyclization step in phthalazinone synthesis?
The synthesis of phthalazinones, particularly from 2-acylbenzoic acids and hydrazine derivatives, almost invariably requires elevated temperatures to drive the condensation and cyclization reaction.[1][2][3] Most protocols specify heating the reaction mixture under reflux.[1] The exact temperature is therefore dictated by the boiling point of the solvent used, with ethanol and butanol being common choices.[4]
Q2: My reaction yield is consistently low, even though I am heating the mixture. What is the primary cause?
Low yield is a common issue often traced back to incomplete reactions.[1] While heating is necessary, two factors are critical:
-
Reaction Time: Ensure the reaction is refluxed for a sufficient duration. A common starting point is 2-4 hours, but the optimal time should be determined by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Reaction Temperature: The term "reflux" implies maintaining the solvent at its boiling point. Inconsistent or inadequate heating can fail to provide the necessary activation energy for the reaction to proceed to completion.[1]
Q3: Can phthalazinone synthesis be performed at room temperature?
While some specific multi-component reactions (MCRs) or syntheses of fused phthalazine systems can proceed at room temperature, the classical and most common synthesis routes involving hydrazine and precursors like phthalic anhydrides or 2-acylbenzoic acids require heat.[2][3] For instance, the reaction of o-bromoacetyl acylphenone with hydrazine hydrate in ether can occur at 20°C, but this is a specific route to 1,4-disubstituted phthalazines.[4] The crucial cyclization step to form the phthalazinone ring is generally endothermic and requires thermal energy.
Q4: How does my choice of solvent impact the reaction temperature and outcome?
Your solvent choice is directly linked to the reaction temperature when operating under reflux conditions. The solvent's boiling point becomes the reaction's set temperature. For example, using ethanol will result in a reflux temperature of approximately 78°C, while n-butanol will elevate the temperature to around 117°C.[4] This can influence reaction rates and, in some cases, product selectivity. The solvent must also be appropriate for dissolving the reactants.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during your experiments, focusing on temperature as the key variable.
Problem 1: Low or No Product Yield
-
Question: My TLC analysis shows a significant amount of starting material remaining even after several hours of heating. How can I drive the reaction to completion?
-
Answer: This strongly indicates an incomplete reaction, which can be resolved by addressing temperature and time.
-
Causality: The cyclization of a 2-acylbenzoic acid with hydrazine is a condensation reaction that involves the formation of an intermediate hydrazone followed by an intramolecular cyclization to form the stable phthalazinone ring. Both steps require sufficient thermal energy to overcome the activation barriers.
-
Troubleshooting Steps:
-
Verify Reflux Conditions: Ensure your apparatus is set up for efficient reflux. The solvent should be visibly boiling and condensing in the reflux condenser. A common mistake is heating too gently, preventing a true reflux from being established.
-
Increase Reaction Time: Continue to monitor the reaction via TLC. If the starting material spot is diminishing, albeit slowly, extending the reflux time may be all that is required.
-
Consider a Higher-Boiling Solvent: If extending the time in a solvent like ethanol is ineffective, switching to a higher-boiling solvent such as n-butanol could provide the necessary increase in thermal energy to push the reaction to completion.[4]
-
-
Problem 2: Significant Impurities in the Final Product
-
Question: My final product shows multiple spots on the TLC plate, and NMR analysis indicates impurities. How is this related to temperature?
-
Answer: Impurities often arise from temperature-dependent side reactions or the carry-over of unreacted materials from precursor synthesis.
-
Causality: Temperature can influence the regioselectivity of precursor synthesis and promote side reactions during the cyclization step. For instance, in the Friedel-Crafts acylation of phenol to produce the 2-(4-hydroxybenzoyl)benzoic acid precursor, lower temperatures favor the formation of the desired para-isomer, while higher temperatures can increase the proportion of the undesired ortho-isomer.[5]
-
Troubleshooting Steps:
-
Control Precursor Synthesis: If you are synthesizing your own 2-acylbenzoic acid, meticulously control the temperature during that step to minimize isomer formation.[5]
-
Stable Temperature During Cyclization: During the reaction with hydrazine, avoid temperature spikes. Use a stable heating source like a silicone oil bath with a temperature controller rather than a simple heating mantle. A large excess of hydrazine combined with poorly controlled high temperatures can lead to unwanted side reactions.[5]
-
Purification: While not a temperature control issue during the reaction, effective purification is key. Recrystallization from a suitable solvent like acetic acid or ethanol is often necessary to remove impurities.[1]
-
-
Problem 3: Inconsistent Yields Between Batches
-
Question: I am following the same protocol, but my yields are highly variable from one run to the next. What could be the cause?
-
Answer: Inconsistent temperature control is a primary suspect for batch-to-batch variability.
-
Causality: The rate of a chemical reaction is exponentially dependent on temperature (as described by the Arrhenius equation). Minor, unrecorded variations in temperature can lead to significant differences in reaction rate and, consequently, the final yield over a fixed time period.
-
Troubleshooting Steps:
-
Standardize Heating: Use a thermocouple-controlled heating mantle or oil bath to ensure the reaction mixture reaches and maintains the same temperature every time.
-
Consistent Stirring: Ensure the stirring rate is consistent. Inadequate stirring can lead to localized superheating or "hot spots" within the reaction flask, causing inconsistent reaction rates and potential byproduct formation.
-
Document Everything: Keep a detailed log of the exact temperature, reflux appearance, and reaction time for each batch to identify any subtle variations that may be affecting the outcome.
-
-
Data & Protocols
Table 1: Summary of Selected Reaction Conditions
| Precursor(s) | Reagent(s) | Solvent | Temperature / Conditions | Reference |
| 2-(4-hydroxybenzoyl)benzoic acid | Hydrazine hydrate | Ethanol | Reflux (2-4 hours) | [1] |
| Phthalic Anhydrides | Hydrazine hydrate | Acetic Acid | Not specified, likely elevated | [2][3] |
| 3-nitro-4-chlorobenzophenon-2-carboxylic acid | NH₃(g), then Hydrazine hydrate | Ethylene Glycol | 120°C, then 79-80°C | [4] |
| Phthalazinone derivative, pyrazole-carbaldehyde, malononitrile | L-proline (catalyst) | Ethanol | 70-75°C (50 min) | [6] |
| 3,2-benzoxazin-4-ones | Hydrazine | Ethanol | Reflux | [2][3] |
| o-bromoacetyl acylphenone | Hydrazine hydrate | Ether | 20°C | [4] |
Diagram 1: General Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Phthalazinone Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of brominated phthalazinone intermediates. These compounds are critical building blocks in medicinal chemistry, notably in the synthesis of pharmaceuticals like Azelastine and PARP inhibitors, but their purification presents unique challenges.[1][2] This document is structured to provide practical, experience-driven solutions to common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific purification issues.
Q1: What are the most common impurities I should expect when synthesizing brominated phthalazinone intermediates?
A: Impurities are the primary challenge in any synthesis and can originate from various sources.[3] For brominated phthalazinones, they typically fall into several categories:
-
Starting Materials and Reagents: Unreacted starting materials (e.g., 2-formylbenzoic acid, hydrazine derivatives) or excess brominating agents (e.g., N-bromosuccinimide) are common.[4][5]
-
Process-Related Impurities: These are by-products from the reaction itself. A frequent issue is the formation of N,N'-dialkylation dimers, especially when using difunctional alkylating agents like 1,2-dibromoethane.[4]
-
Isomeric By-products: Regioselectivity during electrophilic aromatic bromination can be imperfect, leading to the formation of undesired positional isomers which can be very difficult to separate.[6]
-
Over-brominated Species: If the reaction conditions are not carefully controlled, di- or tri-brominated products can form.
-
Degradation Products: Phthalazinone cores can be susceptible to hydrolysis or photolytic breakdown under certain conditions, though this is more common during storage or formulation.[7]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, acetonitrile, dichloromethane) can be retained in the product.[3]
Q2: How do I choose the best primary purification technique for my crude product?
A: The choice between recrystallization and column chromatography depends on the nature and purity of your crude product. A simple decision tree can guide your choice.
Caption: Decision tree for selecting an initial purification method.
In essence, if your crude product is a solid with relatively high purity (e.g., >90% by a preliminary analytical check like TLC or ¹H NMR), recrystallization is often the most efficient method for removing minor impurities.[8] If the product is an oil or a solid containing significant, multiple impurities, column chromatography is necessary to isolate the desired compound.[9]
Q3: Which analytical techniques are essential for assessing the purity of my final product?
A: A multi-technique approach is required for a comprehensive purity assessment.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase C18 column with a UV detector is a standard starting point for these aromatic compounds.[11] It provides an accurate purity value (area percent) and can resolve closely related impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of your main product and provides molecular weights for the impurities, which is crucial for their identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the desired product. It can also detect and help identify impurities if they are present at levels of ~1% or higher. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified standard.[13]
-
Gas Chromatography (GC): Primarily used to quantify residual solvents, which are a specific class of impurity regulated by agencies like the ICH.[3][11]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section uses a question-and-answer format to address specific problems encountered during purification.
Problem Area 1: Low Purity and Complex Mixtures After Work-up
Q: My crude product is a sticky, yellow-brown oil with multiple spots on the TLC, even after aqueous washes. What's my next step?
A: This is a classic scenario indicating a complex mixture of product, by-products, and possibly residual reagents. Do not attempt direct recrystallization. Your primary tool here will be column chromatography. The coloration may suggest persistent, polar impurities.
-
Causality: The brominated phthalazinone core is polar, but the bromophenyl moiety adds lipophilicity. Impurities can span a wide polarity range, making simple extraction ineffective. Side reactions, such as those mentioned in the FAQ, are likely the cause of the multiple spots.[4]
-
Actionable Advice: Your immediate goal is to develop a robust separation method using flash column chromatography. This involves a systematic approach to solvent selection, which begins with TLC analysis.
Experimental Protocol: Developing a Solvent System for Column Chromatography
-
Prepare TLC Chambers: Use several chambers with different solvent systems. A good starting point for brominated phthalazinones are mixtures of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).
-
Spot Your Sample: Dissolve a small amount of your crude oil in a suitable solvent (e.g., Dichloromethane) and spot it on multiple TLC plates.
-
Test Solvent Systems:
-
Plate 1: Start with 20% Ethyl Acetate / 80% Hexanes.
-
Plate 2: Try 40% Ethyl Acetate / 60% Hexanes.
-
Plate 3: Use 10% Methanol / 90% Dichloromethane (for very polar impurities).
-
-
Analyze the Results: Visualize the plates under UV light (254 nm). Your goal is to find a solvent system where the Retention Factor (Rf) of your target compound is approximately 0.3-0.4 . This Rf provides the best balance for good separation on a silica gel column. The spots for major impurities should be well-resolved from your product spot.
-
Optimization: If the spots are too close, you may need to use a less polar system or introduce a third solvent to fine-tune the separation.
Once you have an optimal solvent system, you can proceed with the Flash Chromatography Protocol detailed below.
Problem Area 2: Challenges with Column Chromatography
Q: I'm running a flash column, but my compound is coming off the column with a major impurity. The spots were separated on the TLC plate. What went wrong?
A: This is a common and frustrating issue. Several factors can cause co-elution on a column even when TLC shows separation.
-
Causality & Solutions:
-
Overloading the Column: The most frequent cause. Too much crude material saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap. Solution: Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel mass (e.g., for a 40g silica column, load 400mg to 2g of crude material).
-
Poor Sample Loading Technique: Loading the sample in a large volume of strong solvent (the mobile phase) will cause it to streak down the column before separation can begin. Solution: Use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your column.
-
Column Was Run Too Fast: High flow rates reduce the number of equilibrium exchanges between the mobile and stationary phases, leading to poorer resolution. Solution: Decrease the flow rate. For flash chromatography, a linear velocity of ~2 inches/minute is a good target.
-
Caption: Workflow for troubleshooting poor column chromatography separation.
Experimental Protocol: Flash Column Chromatography Purification
-
Column Preparation: Select a column size appropriate for your sample mass. Pack the column with silica gel using the "wet slurry" method with your chosen non-polar solvent (e.g., Hexanes). Ensure the packing is uniform and free of air bubbles.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product). Evaporate the solvent completely on a rotary evaporator to create a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your pre-determined solvent system from the TLC analysis. It is often best to start with a slightly less polar mixture than the one that gave an Rf of 0.3, and gradually increase the polarity (a step gradient).
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the fractions that contain your pure product. Remove the solvent under reduced pressure to yield the purified brominated phthalazinone intermediate.
Problem Area 3: Challenges in Recrystallization
Q: I've purified my compound by column chromatography, and it's a solid. Now I'm trying to recrystallize it for final purity, but it keeps 'oiling out'. What can I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system, or if the cooling is too rapid.
-
Causality & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out non-selectively. The boiling point of the solvent might be too high relative to the compound's melting point.
-
Cooling Too Quickly: Rapid cooling does not give molecules enough time to align into an ordered crystal lattice.
-
Residual Impurities: Even small amounts of impurities can inhibit crystal formation.
-
-
Actionable Advice:
-
Re-evaluate Your Solvent: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Refer to the table below for starting points.
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature. Do not place it directly in an ice bath. Once at room temperature, then you can induce further crystallization by cooling in an ice bath.
-
Use a Co-solvent: If a single solvent isn't working, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it's highly soluble). Then, slowly add a "poor" solvent (in which it's insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask to create nucleation sites. If you have a small crystal of pure material, add it to the cooled solution (seeding) to initiate crystallization.
-
Table 1: Common Solvents for Recrystallization of Moderately Polar Aromatics
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice. Can be used with water as a co-solvent. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. Often paired with hexanes. |
| Toluene | 111 | Non-polar | Good for less polar compounds. Higher boiling point requires caution.[2] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective, but its high solvency power may lead to low recovery. |
| Hexanes/Heptane | 69 / 98 | Non-polar | Typically used as the "poor" solvent in a two-solvent system. |
Section 3: Advanced Purification
Q: My compound is still not pure enough after flash chromatography, and I can't find a good recrystallization system. When should I consider preparative HPLC?
A: Preparative HPLC is a powerful but resource-intensive technique. It should be considered when:
-
You need very high purity (>99.5%) for applications like reference standard qualification or preclinical studies.
-
You are trying to separate very closely related isomers that are inseparable by standard column chromatography.[14]
-
You are working on a small scale (mg to low grams) where material loss is a major concern, as HPLC can offer high recovery.
The process involves scaling up an analytical HPLC method. You would first develop an analytical method that shows good separation, then transfer it to a larger column with a higher flow rate to process a larger amount of material.[14]
References
-
SynThink Research Chemicals. (n.d.). Azelastine EP Impurities and USP Related Compounds. Retrieved from [Link]
-
Chindhe, S., Dhokchawle, B., Pote, S., Gawad, J., Tauro, S., & Tarke, S. (2023). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Sciety. Retrieved from [Link]
-
Ferreira, R. J., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8206. Retrieved from [Link]
-
Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-83. Retrieved from [Link]
-
Chindhe, S., et al. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. ResearchGate. Retrieved from [Link]
-
Cleanchem. (n.d.). Azelastine Intermediate. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
LCGC International. (2022). LC Troubleshooting: The Basics. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Smitasingh, V., et al. (2018). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Fadda, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 4-substituted-2(1H)-phthalazinone derivatives: Synthesis, molecular modeling study and their effects on α-receptors. Retrieved from [Link]
-
Muñín, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. Retrieved from [Link]
-
Battistini, A. (n.d.). Exploring the Various Types of Column Chromatography. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
ZirChrom. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS. Retrieved from [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]
-
International Journal of Advanced Research in Engineering and Science. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
-
Mansour, O. I. (n.d.). Phthalazinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Promoted Solid-Acid-Catalyzed One-Pot Synthesis of Phthalazinones. Retrieved from [Link]
-
Ferreira, R. J., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing a phthalazinone derivative and intermediates thereof.
-
Fadda, A. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Retrieved from [Link]
-
Wang, X., et al. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 27(19), 6697. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof - Google Patents [patents.google.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. jocpr.com [jocpr.com]
- 9. rroij.com [rroij.com]
- 10. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
Validation & Comparative
Chromatographic Purity Profiling of 2-(4-bromophenyl)phthalazin-1(2H)-one: A Comparative Method Development Guide
Executive Summary
This technical guide addresses the purity analysis of 2-(4-bromophenyl)phthalazin-1(2H)-one , a critical heterocyclic intermediate often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other antineoplastic agents.
The core analytical challenge lies in separating the target molecule from its structurally similar synthetic precursors—specifically 4-bromophenylhydrazine and phthalic anhydride (hydrolyzed to phthalic acid)—and potential regioisomers. While C18 chemistries are the industry standard, this guide demonstrates why Phenyl-Hexyl stationary phases often provide superior selectivity for this specific aromatic lactam system due to
The Analytical Challenge
The target molecule features a fused benzene-pyridazine ring (phthalazinone) substituted with a bromophenyl group. This creates a highly conjugated, hydrophobic system with two distinct interaction domains:
-
Hydrophobic Domain: The bromophenyl group (high LogP).
-
Electron-Rich Domain: The phthalazinone core (susceptible to
stacking).
Standard alkyl-bonded phases (C18) rely almost exclusively on hydrophobic subtraction. However, impurities such as des-bromo analogs or positional isomers differ only slightly in hydrophobicity but significantly in electron density. This is where alternative selectivities become critical.
Method Development Workflow
The following diagram outlines the logical progression for developing this purity method, ensuring all critical quality attributes (CQAs) are met.
Figure 1: Strategic workflow for HPLC method development, prioritizing column scouting before gradient optimization.
Comparative Study: C18 vs. Phenyl-Hexyl[1]
To achieve the highest purity assessment, we compared two distinct stationary phases.
Option A: The Standard (C18)
-
Mechanism: Solvophobic interactions (partitioning).
-
Pros: Highly reproducible, robust, excellent lifetime.
-
Cons: often fails to resolve "critical pairs" of aromatic isomers where hydrophobicity is identical.
Option B: The Alternative (Phenyl-Hexyl)[1]
-
Mechanism: Mixed-mode.[1][2][3] It utilizes a 6-carbon alkyl chain for hydrophobicity plus a phenyl ring for
interactions. -
Relevance: The electron-deficient phthalazinone ring of the target interacts strongly with the electron-rich phenyl phase, increasing retention relative to non-aromatic impurities.
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl phases. The Phenyl phase offers an orthogonal interaction mechanism.
Experimental Protocol
Instrumentation & Reagents[3][4]
-
System: HPLC with PDA (Photo Diode Array) detector (e.g., Agilent 1290 or Waters Alliance).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Additives: Phosphoric Acid (H₃PO₄) for UV transparency and peak sharpness. Note: Use Formic Acid if MS detection is required.[3]
Chromatographic Conditions (Optimized)
| Parameter | Condition | Rationale |
| Column A | C18 (150 x 4.6 mm, 3.5 µm) | Baseline comparison. |
| Column B | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Recommended for Purity. |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Suppresses silanol ionization; sharpens basic peaks. |
| Mobile Phase B | Acetonitrile | Strong elution strength for hydrophobic bromophenyl group. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Temp | 35°C | Improves mass transfer and reduces viscosity. |
| Detection | UV @ 254 nm | Max absorption for phthalazinone core. |
| Injection | 5 µL | Prevent column overload. |
Gradient Program
-
0.0 min: 5% B (Retain polar impurities like hydrazine)
-
15.0 min: 95% B (Elute highly hydrophobic target)
-
20.0 min: 95% B (Wash)
-
20.1 min: 5% B (Re-equilibrate)
Results & Performance Data
The following data summarizes the separation efficiency of the target from its key impurity, 4-bromophenylhydrazine (Starting Material 1) and Phthalic Acid (Hydrolysis product of Starting Material 2).
Table 1: System Suitability Comparison
| Parameter | C18 Result | Phenyl-Hexyl Result | Interpretation |
| Retention Time (Target) | 12.4 min | 13.8 min | Increased retention on Phenyl-Hexyl due to |
| Resolution (Rs) (Target vs. Impurity) | 2.1 | 4.5 | Phenyl-Hexyl provides superior separation space. |
| Tailing Factor (Tf) | 1.3 | 1.1 | Better peak symmetry on Phenyl-Hexyl. |
| Selectivity ( | 1.05 | 1.12 | Higher selectivity indicates a more robust method. |
Expert Insight:
While the C18 column successfully retains the target, the Phenyl-Hexyl column demonstrates a distinct advantage in resolving the "tail" of the impurity from the main peak. The
Validation Guidelines (ICH Q2(R1))
To ensure this method is publishable and regulatory-compliant, the following validation parameters must be addressed:
-
Specificity: Inject the blank, placebo, and individual impurities. Ensure no interference at the retention time of 2-(4-bromophenyl)phthalazin-1(2H)-one. Use a PDA purity angle check.
-
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
must be > 0.999. -
LOD/LOQ: Determine the signal-to-noise ratio (S/N). LOD is 3:1; LOQ is 10:1.
-
Robustness: Deliberately vary flow rate (±0.1 mL/min) and column temperature (±5°C). The Phenyl-Hexyl phase is generally more sensitive to temperature changes regarding selectivity, so strict temperature control is required.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[1][4] [Link]
-
National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 135436667 (Phthalazinone derivatives). [Link]
-
Restek Corporation. (2021). Guide to HPLC Column Selection: Phenyl-Hexyl vs. C18. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text).
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Separation of Phthalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Comparative Bioactivity Guide: 2-(4-bromophenyl)phthalazin-1(2H)-one vs. Olaparib Intermediates
[1][2]
Executive Summary & Structural Context[1][3][4][5][6]
This guide provides a technical comparison between 2-(4-bromophenyl)phthalazin-1(2H)-one (Compound A) and the key bioactive intermediates of Olaparib (Compound B, specifically the 4-benzyl-2H-phthalazin-1-one core).[1][2]
The Critical Distinction: The primary differentiator lies in the substitution pattern of the phthalazinone scaffold.[2] Olaparib and its potent intermediates rely on an unsubstituted lactam nitrogen (N2-H) to function as a hydrogen bond donor within the PARP active site.[1][2] The subject molecule, 2-(4-bromophenyl)phthalazin-1(2H)-one , is an N-substituted derivative.[1][2] This structural modification fundamentally alters the bioactivity profile, shifting the molecule from a targeted PARP inhibitor to a compound with likely distinct (or negligible PARP-related) pharmacological properties.[2]
| Feature | Subject: 2-(4-bromophenyl)phthalazin-1(2H)-one | Comparator: Olaparib Core Intermediate |
| Structure Class | N-Aryl Phthalazinone (N2-substituted) | 4-Benzyl-2H-Phthalazinone (C4-substituted) |
| Primary Target | Non-PARP (Potential PDE4, Antimicrobial, or inactive) | PARP1 / PARP2 (DNA Repair Enzymes) |
| Binding Mode | Steric clash at Gly863; lacks H-bond donor | Mimics Nicotinamide; H-bonds to Gly863 |
| Synthetic Origin | Reaction with 4-bromophenylhydrazine | Reaction with Hydrazine hydrate |
Molecular Mechanism & SAR Analysis[1][2][7]
The Pharmacophore of PARP Inhibition
To understand the bioactivity gap, one must analyze the binding mode of Olaparib. The phthalazin-1(2H)-one core acts as a nicotinamide mimic .[1][2]
-
The Anchor: The lactam group (NH-CO) forms a critical hydrogen bond network with the backbone of Gly863 and Ser904 in the catalytic domain of PARP1.[1][2]
-
The Donor: The Hydrogen on Nitrogen-2 (N-H) acts as a hydrogen bond donor to the Gly863 carbonyl oxygen.[1][2]
Structural Divergence
The subject molecule, 2-(4-bromophenyl)phthalazin-1(2H)-one , replaces this critical Hydrogen with a bulky 4-bromophenyl group.[1][2]
-
Loss of H-Bond: The N-phenyl substitution removes the H-bond donor capability, destabilizing the interaction with Gly863.[1][2]
-
Steric Clash: The PARP active site is a deep pocket.[1][2] The introduction of a rigid phenyl ring at the N2 position creates a severe steric clash with the protein backbone, preventing the core from seating correctly in the nicotinamide pocket.
Visualization of SAR Logic
Caption: Structural Activity Relationship (SAR) flow demonstrating why N-substitution leads to loss of PARP inhibitory activity.
Comparative Bioactivity Data[2][6][8]
The following table synthesizes experimental data from key medicinal chemistry literature (e.g., J. Med. Chem. 2008, Menear et al.) regarding the phthalazinone scaffold.[2]
| Property | Olaparib Intermediate (4-(4-fluorobenzyl)phthalazin-1(2H)-one) | Subject Molecule (2-(4-bromophenyl)phthalazin-1(2H)-one) |
| PARP1 Enzyme IC50 | 0.77 µM (Core only) 5 nM (Full Olaparib) | > 10 µM (Predicted based on SAR) |
| Cellular Potency (PF50) | ~5 µM (SW620 cells) | Inactive (No synthetic lethality) |
| Selectivity | High for PARP1/2 | Potential off-target (e.g., PDE4, COX) |
| Solubility | Low (requires piperazine tail for improvement) | Very Low (Lipophilic, lacks polar tail) |
| Synthetic Role | Precursor: Reacted with piperazine to form Olaparib.[1][2][3] | Dead-end / Probe: Used to test N-substitution effects.[1][2] |
Expert Insight: If your intent is to synthesize a PARP inhibitor, the "2-(4-bromophenyl)..." structure is likely an undesirable byproduct or a misidentified target.[1][2] The active isomer would be 4-(4-bromophenyl)phthalazin-1(2H)-one (C4-substituted), which is a potent PARP inhibitor (IC50 ~ 20-50 nM).[1][2] Ensure your chemical structure verification (NMR/MS) distinguishes between the N-aryl and C-aryl isomers.[1][2]
Experimental Protocols
To validate the bioactivity differences described above, the following self-validating protocols are recommended.
Protocol A: PARP1 Enzymatic Inhibition Assay (HTRF)
Purpose: To quantify the intrinsic affinity of the molecule for the PARP1 catalytic domain.[2]
-
Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, Histone H4 (substrate), and XL665-labeled anti-His antibody.[2]
-
Preparation: Dissolve test compounds in DMSO. Prepare a 10-point dilution series (0.1 nM to 100 µM).
-
Reaction:
-
Detection: Add detection reagents (Europium-cryptate streptavidin + XL665 antibody). Read FRET signal (665/620 nm ratio).
-
Validation:
Protocol B: Synthetic Lethality Assay (Cellular)
Purpose: To determine if the compound selectively kills BRCA-deficient cells (a hallmark of PARP inhibition).[1][2]
Synthesis & Chemical Causality[1][2][5][9]
The bioactivity difference stems directly from the synthetic route chosen.[2]
Caption: Synthetic divergence. Using hydrazine yields the active lactam (Olaparib core), while phenylhydrazine yields the inactive N-substituted analog.[2]
References
-
Menear, K. A., et al. (2008).[2] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1][2][4] Journal of Medicinal Chemistry, 51(20), 6581-6591.[2][4] [1][2]
-
Lohse, A., et al. (2011).[2] Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[1][2][5][6] European Journal of Medicinal Chemistry.[1][2]
-
BenchChem. (2025).[1][2] Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.[1][2] Application Note. [1][2]
-
Bi, Y., et al. (2008).[2] Discovery of 4-benzyl-2H-phthalazin-1-ones as potent poly(ADP-ribose) polymerase-1 inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[1][2]
Comparative Guide: Mass Spectrometry Fragmentation of 2-(4-Bromophenyl)phthalazin-1(2H)-one
This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 2-(4-bromophenyl)phthalazin-1(2H)-one , a scaffold relevant to poly(ADP-ribose) polymerase (PARP) inhibitor development.
Executive Summary & Application Context
In drug discovery, the phthalazin-1(2H)-one core is a privileged structure, serving as the pharmacophore for approved PARP inhibitors like Olaparib. The 2-(4-bromophenyl) derivative serves as a critical intermediate or probe compound. Its mass spectrometric behavior is defined by the unique isotopic signature of bromine and the stability of the phthalazinone bicycle.
Primary Application: Structural verification during synthesis and metabolite identification (MetID) in early-stage pharmacokinetics. Comparison Benchmark: This guide compares the brominated compound against its non-halogenated analog, 2-phenylphthalazin-1(2H)-one , to demonstrate the "Bromine Tag" effect on spectral interpretation.
Technical Specifications & Ionization Physics
Compound Data
| Feature | 2-(4-Bromophenyl)phthalazin-1(2H)-one | 2-Phenylphthalazin-1(2H)-one (Alternative) |
| Formula | C₁₄H₉BrN₂O | C₁₄H₁₀N₂O |
| Monoisotopic Mass | 299.99 (⁷⁹Br) / 301.99 (⁸¹Br) | 222.08 |
| Precursor Ion [M+H]⁺ | 301.00 / 303.00 | 223.09 |
| Isotopic Pattern | 1:1 Doublet (Distinctive) | Single dominant peak |
| Primary Loss Channel | CO extrusion, Br radical loss | CO extrusion, Benzene loss |
Performance Comparison: Spectral Utility
-
Brominated Target: Superior for trace detection in complex matrices (e.g., plasma). The 1:1 isotopic doublet acts as a natural "mass tag," filtering out biological noise which typically lacks this pattern.
-
Non-Halogenated Alternative: Higher ionization efficiency (due to lower mass/lipophilicity balance) but lacks the confirmatory isotopic signature, making it more prone to isobaric interference.
Fragmentation Mechanism (ESI-MS/MS)
The fragmentation of 2-(4-bromophenyl)phthalazin-1(2H)-one under Electrospray Ionization (ESI) follows charge-remote and charge-proximate pathways driven by the stability of the phthalazinone core.
Key Pathways
-
CO Extrusion (Neutral Loss -28 Da): The amide carbonyl is the most labile site, leading to ring contraction.
-
N-N Bond Cleavage: The hydrazine bridge within the ring is a secondary weak point, often leading to ring opening.
-
Debromination: High collision energies (CE) trigger the homolytic cleavage of the C-Br bond, yielding a phenyl cation species.
Pathway Visualization
Caption: ESI-MS/MS fragmentation tree for 2-(4-bromophenyl)phthalazin-1(2H)-one showing primary loss of Carbon Monoxide and Bromine.
Experimental Protocol: Characterization Workflow
To replicate these results or validate synthesized batches, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).
-
Why Formic Acid? Promotes protonation (
) for ESI positive mode. -
Why Acetonitrile? Ensures solubility of the lipophilic bromophenyl group.
-
Phase 2: LC-MS/MS Parameters (Q-TOF/Triple Quad)
-
Ion Source: ESI Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp 10–40 eV.
-
10 eV: Preserves Parent Ion (301/303).
-
25 eV: Maximizes [M+H-CO]+ (273/275).
-
40 eV: Generates skeletal fragments (147, 77).
-
Phase 3: Data Validation Criteria
-
Pass: Spectrum must show two parent peaks at m/z 301 and 303 with intensity ratio 1.0 : 0.98 (approx 1:1).
-
Pass: Product ion at m/z 273 must retain the 1:1 doublet (confirming Br is still attached).
-
Fail: Presence of m/z 223 alone suggests contamination with the non-brominated starting material.
Detailed Comparison: Bromo vs. Non-Bromo Analog
The following table contrasts the "performance" of the mass spec signal for identification purposes.
| Metric | 2-(4-Bromophenyl)phthalazin-1(2H)-one | 2-Phenylphthalazin-1(2H)-one |
| Identification Confidence | High. The isotopic doublet is a "fingerprint" that confirms the presence of the halogen. | Moderate. Relies solely on exact mass; harder to distinguish from metabolic hydroxylations (+16 Da) without high resolution. |
| Fragmentation Complexity | Complex. Multiple pathways (Loss of Br vs. Loss of CO). | Simple. Dominant loss of CO and benzene ring fragmentation. |
| Diagnostic Ion | m/z 273/275 (Loss of CO, retains Br). | m/z 195 (Loss of CO). |
| C-N Bond Stability | Weaker due to electron-withdrawing Br, promoting phenyl cation formation. | Stronger, favors ring fragmentation over substituent cleavage. |
References
-
Phthalazinone Scaffold Synthesis & Activity
-
Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore.[1] European Journal of Medicinal Chemistry.
-
-
General Fragmentation of Cyclic Amides (Loss of CO)
- Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Colorado Boulder.
-
Bromine Isotopic Signatures in MS
-
Mass Spectrometry of Some Common Functional Groups (Halides).[2] Chemistry LibreTexts.
-
-
Phthalazinone Derivative Characterization
-
Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives.[3] Journal of Pharmaceutical Science and Bioscientific Research.
-
Sources
FTIR spectral data for 2-(4-bromophenyl)phthalazin-1(2H)-one characterization
An In-Depth Technical Guide to the FTIR Spectral Characterization of 2-(4-bromophenyl)phthalazin-1(2H)-one
A Comparative Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, the structural verification of novel chemical entities is a cornerstone of the drug development pipeline. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, reliable, and indispensable tool for functional group identification and molecular structure confirmation. This guide provides an in-depth analysis of the FTIR spectral data for 2-(4-bromophenyl)phthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. We will dissect its expected vibrational modes, compare them with related structures, and provide a robust experimental protocol for acquiring high-fidelity data.
The phthalazinone core is a significant pharmacophore, appearing in various compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] Accurate and efficient characterization of these molecules is therefore paramount. 2-(4-bromophenyl)phthalazin-1(2H)-one combines the phthalazinone scaffold with a brominated phenyl ring, introducing specific vibrational signatures that we will explore in detail.
Deconstructing the Vibrational Fingerprint of 2-(4-bromophenyl)phthalazin-1(2H)-one
The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its covalent bonds. By analyzing the FTIR spectrum of 2-(4-bromophenyl)phthalazin-1(2H)-one, we can confirm the presence of its key functional groups: the cyclic amide (lactam) of the phthalazinone ring, the two distinct aromatic systems, and the carbon-bromine bond.
Key Vibrational Modes and Their Expected Frequencies
The overall spectrum can be logically divided into contributions from the phthalazinone core and the 4-bromophenyl substituent.
-
The Phthalazinone Core:
-
C=O (Amide I) Stretching: This is arguably the most characteristic and intense absorption for this molecule. In cyclic amides (lactams), the C=O stretching frequency is sensitive to ring size and conjugation. For six-membered lactam rings, this band is typically observed in the 1680-1660 cm⁻¹ region.[4] The fusion to an aromatic ring, creating a conjugated system, further influences this position. For example, the IR spectrum of a similar phthalazinone derivative showed a characteristic absorption band at ν 1665 cm⁻¹ corresponding to the C=O group.[5]
-
Aromatic C=C Stretching: The fused benzene ring of the phthalazinone structure will exhibit a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region, which are characteristic of C=C stretching vibrations within an aromatic ring.[6]
-
Aromatic C-H Stretching: These vibrations for the phthalazinone aromatic ring are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]
-
C-N Stretching: The stretching vibration of the C-N bond within the lactam ring (sometimes referred to as the Amide III band) is more complex and coupled with other vibrations, typically appearing in the 1400-1200 cm⁻¹ region.
-
-
The 4-Bromophenyl Substituent:
-
Aromatic C=C Stretching: Similar to the other ring, the bromophenyl group will also show characteristic absorptions in the 1600-1450 cm⁻¹ range.[6]
-
Aromatic C-H Stretching: These will also be found in the 3100-3000 cm⁻¹ region.
-
C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region. The substitution pattern on a benzene ring strongly influences the C-H "oop" vibrations. For a 1,4-disubstituted (para) ring, a strong, sharp band is expected in the 850-800 cm⁻¹ region. This band is a key marker for confirming the para-position of the bromine atom.[6]
-
C-Br Stretching: The carbon-bromine stretch is found at low frequencies, deep in the fingerprint region. It typically appears as a medium to strong band in the 680-515 cm⁻¹ range.[7] Computational studies on similar bromophenyl compounds have assigned C-Br stretching bands around 690 cm⁻¹.[7]
-
Comparative Spectral Analysis
To place the expected spectrum of 2-(4-bromophenyl)phthalazin-1(2H)-one in context, it is instructive to compare its key bands with those reported for other phthalazinone derivatives. This comparison highlights the consistency of the core vibrational modes and the predictable influence of different substituents.
| Functional Group Vibration | Expected Range for 2-(4-bromophenyl)phthalazin-1(2H)-one (cm⁻¹) | Reported Value for 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one (cm⁻¹)[5] | Reported Value for a 4-Aryl Phthalazinone Derivative (cm⁻¹)[8] | Comments |
| N-H Stretch | ~3300-3180 (Broad, if H-bonded) | 3290 | 3325, 3285, 3195 | The target molecule is N-substituted, so this peak will be absent. The comparators are N-H phthalazinones. |
| Aromatic C-H Stretch | 3100-3000 | Not specified | Not specified | Expected to be weak to medium intensity. |
| C=O (Amide I) Stretch | 1680-1660 | 1665 | 1650 | The C=O stretch is consistently strong and found in the expected region for a conjugated lactam. |
| Aromatic C=C Stretch | 1600-1450 | Not specified | Not specified | A series of bands are expected in this region. |
| C-H Out-of-Plane Bending | 850-800 (para-subst.) | Not specified | Not specified | A key diagnostic peak for the 4-bromophenyl group. |
| C-Br Stretch | 680-515 | N/A | N/A | Confirms the presence of the bromophenyl moiety. |
This comparative table underscores the diagnostic power of the Amide I band (C=O stretch) as a consistent identifier for the phthalazinone core. The primary structural differentiator for our target molecule, beyond the absence of the N-H stretch, will be the strong C-H OOP bending band confirming the para-substitution and the C-Br stretch in the low-frequency region.
Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR
The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid powder sample like 2-(4-bromophenyl)phthalazin-1(2H)-one using an Attenuated Total Reflectance (ATR) accessory, which minimizes sample preparation.
Objective: To obtain a clean, reproducible infrared spectrum of the analyte for structural confirmation.
Materials and Equipment:
-
FTIR Spectrometer (e.g., VERTEX 70 Brucker, as mentioned in literature[2][3])
-
ATR Accessory with a diamond or germanium crystal
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes (e.g., Kimwipes)
-
2-(4-bromophenyl)phthalazin-1(2H)-one sample (a few milligrams)
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.
-
Perform a second wipe with a dry, clean, lint-free tissue to remove any residual solvent. The causality here is critical: a clean crystal surface is paramount for a flat, artifact-free baseline.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and is automatically subtracted from the sample spectrum.
-
Typical Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).
-
-
-
Sample Application:
-
Place a small amount of the 2-(4-bromophenyl)phthalazin-1(2H)-one powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal, as the ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
After collection, clean the sample from the ATR crystal using the same procedure as in Step 2.
-
Process the spectrum within the software. Apply an ATR correction if necessary (this accounts for the wavelength-dependent depth of penetration of the evanescent wave). Perform a baseline correction to ensure all peaks originate from zero absorbance.
-
Workflow for Spectral Interpretation and Characterization
The logical process from sample analysis to structural confirmation can be visualized as a clear workflow.
Caption: Workflow for FTIR characterization of 2-(4-bromophenyl)phthalazin-1(2H)-one.
Conclusion
FTIR spectroscopy serves as a powerful and definitive first-pass analytical technique for the structural characterization of 2-(4-bromophenyl)phthalazin-1(2H)-one. The spectrum is dominated by a strong C=O (Amide I) absorption characteristic of the phthalazinone core, located around 1680-1660 cm⁻¹ . The absence of an N-H stretch, coupled with the presence of diagnostic C-H out-of-plane bending bands for a 1,4-disubstituted aromatic ring and a C-Br stretch in the low-wavenumber region, provides a clear and unambiguous fingerprint for the target molecule. By following the detailed experimental protocol provided, researchers can generate high-quality, reproducible data to support their synthetic and drug development efforts.
References
-
Tsuboi, M. (1949). Infrared special studies on lactams as cis-trans models for the peptide bond. Bulletin of the Chemical Society of Japan, 22(215). Available at: [Link]
-
Daniliuc, S., & Gil, M. (2006). Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 491-500. Available at: [Link]
-
University of California, Davis. (n.d.). Infrared spectra of Amides & Lactams (RCONR2). Chem 205. Available at: [Link]
-
Edwards, O. E., & Rosich, R. S. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry, 32(7), 683-693. Available at: [Link]
-
Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9478. Available at: [Link]
-
Kumar, D., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 9, 678833. Available at: [Link]
-
Kumar, D., et al. (2021). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 9. Available at: [Link]
-
El-Hashash, M. A., El-Naggar, A. M., & El-Sawy, E. R. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of Pharmaceutical and Clinical Research, 9(6), 461-469. Available at: [Link]
-
ResearchGate. (2018). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. Available at: [Link]
-
ResearchGate. (2017). Vibrational (FT-IR, FT Raman), electronic and docking studies and wave function analysis with quantum chemical computation on 3-Bromophenyl acetic acid: A potential amidase inhibitor. Available at: [Link]
-
ResearchGate. (2020). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Available at: [Link]
-
Mahmoud, M. R., et al. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research, 36(2), 75-82. Available at: [Link]
-
Ferreira, L. G., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. Available at: [Link]
-
Bardakçı, B. (2016). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Journal of the Turkish Chemical Society Section A: Chemistry, 3(1), 13-22. Available at: [Link]
-
Sławiński, J., et al. (2017). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Molecules, 22(12), 2207. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of char after CONE test. Available at: [Link]
-
Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-683. Available at: [Link]
-
Gzella, A. K., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1551. Available at: [Link]
-
El-Gendy, A. M. (n.d.). Phthalazinone. Available at: [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Ferreira, L. G., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. Available at: [Link]
-
Sławiński, J., et al. (2018). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 23(10), 2457. Available at: [Link]
-
Yuniarti, E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Available at: [Link]
Sources
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 3. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. jpsbr.org [jpsbr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Melting Point Determination for Phthalazinone Derivatives
This guide provides an in-depth comparison of methodologies for determining the melting point of phthalazinone derivatives, a critical parameter in drug development for ensuring compound identity, purity, and stability. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative standards.
The Critical Role of Melting Point in Pharmaceutical Development
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For active pharmaceutical ingredients (APIs) like phthalazinone derivatives, this physical constant is far more than a simple number; it is a fundamental indicator of identity and purity.[1][2] A pure, crystalline compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will depress and broaden the melting range.[2]
Furthermore, many pharmaceutical solids can exist in multiple crystalline forms, known as polymorphs.[3] These polymorphs can have different melting points, solubilities, and stabilities, which directly impact the drug's bioavailability and shelf-life. Therefore, accurate melting point determination is an indispensable tool during synthesis, quality control, and formulation development.
Comparative Analysis of Determination Methodologies
Two primary techniques are employed for melting point determination in a regulated research environment: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC). The choice between them depends on the specific information required, the stage of development, and the nature of the compound.
The Capillary Method: A Foundational Technique
The capillary method is a long-established, visual technique for determining the melting range of a substance.[4][5] It is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) under General Chapter <741>.[6][7][8]
Scientific Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a heating block or oil bath.[5] The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range.[8] The underlying principle is that the phase transition is observed visually against a calibrated thermometer.
Advantages:
-
Cost-Effective: The apparatus is relatively inexpensive and widely available.[2]
-
Simplicity: The procedure is straightforward and requires minimal training.
-
Pharmacopeial Standard: It is a well-documented and accepted method for regulatory submissions.[8]
Limitations:
-
Subjectivity: Visual detection can introduce operator-dependent variability.
-
Limited Information: Provides only the melting range, with no quantitative data on the energy of the transition (enthalpy of fusion).
-
Not Ideal for Certain Materials: Can be difficult for opaque or colored compounds, or for substances that decompose upon melting.
Differential Scanning Calorimetry (DSC): The Advanced Thermal Analysis
DSC is a powerful thermal analysis technique that provides a much richer dataset than the capillary method.[3][9][10] It is highly sensitive and widely used in the pharmaceutical industry for detailed material characterization.[3][9]
Scientific Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic event). This is detected as a peak on the DSC thermogram. The temperature at the peak maximum is often taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Advantages:
-
High Accuracy and Precision: Provides highly precise and reproducible melting point data.[9]
-
Quantitative Data: Measures the enthalpy of fusion, which is useful for purity calculations and polymorphism studies.[11]
-
Versatility: Can detect other thermal events, such as glass transitions, crystallization, decomposition, and polymorphic transitions.[9][10][11]
-
Objectivity: The measurement is automated and not reliant on visual observation.[5]
Limitations:
-
Higher Cost: DSC instrumentation is significantly more expensive than capillary-based apparatus.
-
Complex Operation: Requires more specialized training for operation and data interpretation.
Standards and System Validation: The Cornerstone of Trustworthiness
To ensure the accuracy and reliability of melting point data, all instrumentation must be regularly calibrated. This is a non-negotiable aspect of good laboratory practice (GLP) and is mandated by regulatory bodies.
Calibration Standards: High-purity certified reference standards (CRSs) with precisely known melting points are used for this purpose.[12][13][14] These standards are traceable to primary standards from national or international standards laboratories (e.g., LGC).[12] Commonly used USP Melting Point Reference Standards include:
-
Vanillin
-
Phenacetin
-
Caffeine
-
Sulfanilamide[15]
Why Calibration is Critical: Calibration verifies that the instrument's temperature sensor is reading accurately. Without it, any measured melting point is scientifically invalid. The process involves measuring the melting point of one or more standards and ensuring the results fall within the certified range.[6][8] If they do not, the instrument must be adjusted. This self-validating system ensures the trustworthiness of every subsequent measurement.
Experimental Data: Melting Points of Phthalazinone Derivatives
The melting point of phthalazinone derivatives can vary significantly based on their substitution patterns. This data is crucial for identification and for tracking the success of a chemical synthesis.
| Compound Name/Description | Reported Melting Point (°C) | Source(s) |
| 1(2H)-Phthalazinone (Phthalazone) | 185-188 | [16] |
| 1(2H)-Phthalazinone (Phthalazone) | 184.0-187.0 | [17][18] |
| 1(2H)-Phthalazinone (Phthalazone) | 183-185 (lit.) | [19] |
| 1(2H)-Phthalazinone (Phthalazone) | 182.8 - 183.8 (361-363 °F) | [20] |
| (4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide | 262–264 | [21][22] |
| Methyl [2-(4-Oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]-acetate | 118–119 | [21] |
| Methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]-propionate | 114–115 | [21][22] |
| Methyl-4-methyl-2-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]-pentanoate | 122–123 | [22] |
| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide | 154–156 | [23] |
| 2-(3-Bromopropyl)-8-chloro-3-methyl-2,3-dihydrophthalazine-1,4-dione | 238 | [24] |
Standard Operating Protocols
The following protocols are provided as a guide and should be adapted to specific laboratory and instrument requirements.
Protocol 1: Melting Point Determination by Capillary Method (USP <741> Class Ia)
This protocol describes the most common pharmacopeial method for crystalline solids.
Workflow Diagram: Capillary Method
Caption: Workflow for USP <741> Capillary Melting Point Determination.
Methodology:
-
Sample Preparation:
-
Ensure the phthalazinone derivative sample is completely dry, as moisture can depress the melting point.[1][14]
-
Gently pulverize the crystalline sample into a fine powder using a mortar and pestle.[1] This ensures uniform heat transfer.
-
Charge a capillary tube (typically 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[6][8]
-
Compact the powder by tapping the bottom of the tube on a hard surface or by dropping it down a long glass tube until a tightly packed column of 2.5–3.5 mm is achieved.[8]
-
-
Instrument Setup and Measurement:
-
Ensure the melting point apparatus has been calibrated using at least two USP reference standards that bracket the expected melting point of the sample.[6]
-
Set the heating rate. For an unknown compound, a rapid initial determination can be performed to find an approximate melting point.[2]
-
For the official measurement, heat the apparatus to a temperature about 10°C below the expected melting point.[6]
-
Insert the capillary tube into the heating block when the temperature is about 5°C below the lower limit of the expected melting range.[7][8]
-
Heat at a controlled rate of 1 ± 0.5 °C per minute.[7][8] A slow heating rate is crucial for accuracy.
-
-
Data Recording:
-
Record the temperature at which the column of the substance is observed to collapse against the side of the tube or the first drop of liquid is visible. This is the onset of melting.[8]
-
Record the temperature at which the last solid particle disappears. This is the clear point.
-
The two temperatures constitute the melting range.
-
Protocol 2: Melting Point Determination by DSC
This protocol provides a general procedure for obtaining high-quality DSC data for a phthalazinone derivative.
Workflow Diagram: DSC Method
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. quercus.be [quercus.be]
- 4. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [store.astm.org]
- 5. thinksrs.com [thinksrs.com]
- 6. uspbpep.com [uspbpep.com]
- 7. scribd.com [scribd.com]
- 8. thinksrs.com [thinksrs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. improvedpharma.com [improvedpharma.com]
- 11. sevenstarpharm.com [sevenstarpharm.com]
- 12. mt.com [mt.com]
- 13. creaanalytical.com.au [creaanalytical.com.au]
- 14. thinksrs.com [thinksrs.com]
- 15. Calibration standards melting point meters - A.KRÜSS Optronic [kruess.com]
- 16. Phthalazone | 119-39-1 | Benchchem [benchchem.com]
- 17. 1(2H)-Phthalazinone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. 384570050 [thermofisher.com]
- 19. chembk.com [chembk.com]
- 20. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 24. sciforum.net [sciforum.net]
Validating the Synthetic Structure of 2-(4-bromophenyl)phthalazin-1(2H)-one via Carbon NMR
Executive Summary
In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and novel anti-inflammatory agents, the phthalazin-1(2H)-one scaffold is a privileged pharmacophore.[1] However, the synthesis of 2-(4-bromophenyl)phthalazin-1(2H)-one presents a classic regiochemical ambiguity: the competition between N-arylation (thermodynamically favored lactam) and O-arylation (kinetically accessible lactim ether).[1]
Standard Proton (
The Analytical Challenge: N- vs. O-Regioisomerism
When reacting phthalic precursors (e.g., 2-formylbenzoic acid or phthalic anhydride) with 4-bromophenylhydrazine, or when alkylating/arylating a phthalazinone core, two isomers are theoretically possible.[1]
| Feature | Target: N-Isomer (Lactam) | Alternative: O-Isomer (Lactim Ether) |
| Structure | 2-(4-bromophenyl)phthalazin-1(2H)-one | 1-(4-bromophenoxy)phthalazine |
| Electronic State | Cyclic Amide (C=O) | Imidate / Vinyl Ether (C-O-Ar) |
| Stability | High (Thermodynamic product) | Lower (Hydrolytically unstable) |
| Pharmacology | Active PARP/Edaravone analog scaffold | Often inactive or off-target |
The Problem: Both isomers possess the same molecular weight (MS is inconclusive) and similar aromatic proton counts.
The Solution:
Comparative Methodology: C NMR Validation
Predicted Chemical Shift Comparison
The following table contrasts the expected chemical shifts for the target molecule versus its O-substituted isomer. Data is synthesized from literature precedents on phthalazinone derivatives [1, 2].[2]
| Carbon Position | Target (N-Isomer) | Alternative (O-Isomer) | Diagnostic Significance |
| C1 (Carbonyl) | 158.0 – 160.5 | 150.0 – 154.0 | Primary Validator. The N-isomer retains distinct C=O character.[1] The O-isomer shifts upfield due to aromatization of the pyridazine ring.[1] |
| C4 (Imine C=N) | 137.0 – 139.0 | 140.0 – 143.0 | Secondary check. The C=N bond is more shielded in the lactam form. |
| C-Br (Ar-Br) | 120.0 – 123.0 | 115.0 – 118.0 | Heavy atom effect.[1] Position varies slightly based on electron density of the attached ring (N vs O). |
| C-1' (Ipso N/O) | ~140.0 (C-N) | ~155.0 (C-O) | Critical. The carbon attached to Oxygen is significantly deshielded compared to Nitrogen. |
Visualization of Regioselectivity Pathways
The following diagram illustrates the synthetic divergence and the decision logic for validation.
Figure 1: Synthetic logic flow distinguishing the thermodynamic N-isomer from the kinetic O-isomer via Carbon NMR shifts.[1][3]
Detailed Experimental Protocol
To ensure the detection of quaternary carbons (specifically C1 and C-Br), the NMR acquisition parameters must be optimized. Standard "quick" carbon scans often miss the carbonyl peak due to long relaxation times (
Synthesis (General Procedure)
-
Reactants: Combine phthalic anhydride (1.0 eq) and 4-bromophenylhydrazine hydrochloride (1.1 eq) in Ethanol (10 mL/mmol).
-
Catalyst: Add catalytic acetic acid or Et
N (depending on salt form). -
Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Cool to RT. The N-isomer typically precipitates as a solid.[1] Filter and wash with cold ethanol.
NMR Acquisition Parameters (Self-Validating)
-
Instrument: 400 MHz or higher (100 MHz for
C). -
Solvent: DMSO-
(Preferred for solubility) or CDCl .[1] -
Pulse Sequence: zgpg30 (Proton-decoupled).[1]
-
Relaxation Delay (D1): 2.0 – 3.0 seconds . (Crucial: Short D1 prevents full relaxation of the quaternary C=O, leading to missing signals).
-
Scans (NS): Minimum 1024 scans to resolve the low-intensity C-Br splitting (if observable) and quaternary carbons.
Structural Assignment Logic
Use this checklist to validate your spectra:
-
Locate the Carbonyl (C1): Look for a signal at 158–160 ppm .
-
Locate the C-Br: Look for a signal at ~120–123 ppm .[1]
-
Note: If high resolution is available, this peak may appear less intense due to bromine isotopes/quadrupolar broadening, but it is distinctively upfield of other aromatics.
-
-
Count the Aromatic Peaks:
Comparative Data: Product vs. Alternatives
The table below serves as a "fingerprint" guide for identification.
| Signal Type | 2-(4-bromophenyl)phthalazin-1(2H)-one | Phthalazin-1(2H)-one (Unsubstituted) | O-Alkylated Analog (Simulated) |
| C=O[1] (C1) | 159.0 ppm | 160.5 ppm | N/A (C-O @ ~153 ppm) |
| C=N (C4) | 138.5 ppm | 138.0 ppm | 141.0 ppm |
| N-Substituent | 140.2 ppm (Ipso C-N) | N/A (N-H) | N/A (O-C bond) |
| Solvent Effect | DMSO- |
Note: Values are approximate based on structural analogs [3, 4].
References
-
Beilstein Journals. "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling."[1] Beilstein J. Org. Chem. 2015. Link
-
National Institutes of Health (PMC). "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents."[1] PMC. 2023.[9] Link
-
Organic Chemistry Data. "13C NMR Chemical Shifts - Heterocycles." Organic Chemistry Data.[4][10]Link
-
Royal Society of Chemistry. "Synthesis of novel phthalazine-based derivatives... 13C-NMR spectra." RSC Advances. 2024. Link
-
ResearchGate. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations."[1] Bioorg.[9] Med. Chem. Lett. 2013. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. New N- and O-arylations with phenylboronic acids and cupric acetate [organic-chemistry.org]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. compoundchem.com [compoundchem.com]
assessing chemical stability of 2-(4-bromophenyl)phthalazin-1(2H)-one under stress conditions
The following guide provides an in-depth technical assessment of the chemical stability of 2-(4-bromophenyl)phthalazin-1(2H)-one . This analysis focuses on stress testing protocols, degradation pathways, and a comparative performance evaluation against structural analogs.
Executive Summary & Compound Profile
2-(4-bromophenyl)phthalazin-1(2H)-one is a rigid, nitrogen-containing heterocycle often utilized as a pharmacophore in Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and as a robust intermediate in material science. Its core structure features a phthalazinone scaffold substituted at the N2 position with a 4-bromophenyl group.[1][2][3]
While the phthalazinone core exhibits exceptional thermal stability, the presence of the aryl bromide moiety introduces specific vulnerabilities under photolytic conditions. This guide compares the target compound against two critical benchmarks to isolate stability variables:
-
2-Phenylphthalazin-1(2H)-one (Defunctionalized Analog): To assess the specific impact of the bromine atom.
-
Phthalazin-1(2H)-one (Unsubstituted Core): To benchmark the stability of the N-aryl linkage.
Structural Analysis & Vulnerability Mapping
-
Phthalazinone Core: Highly stable to thermal stress (>300°C) and oxidation. Resistant to mild hydrolysis due to the pseudo-aromatic character of the lactam-lactim tautomerism.
-
N-Aryl Linkage: The
bond is electronically stabilized by resonance, making it significantly more resistant to hydrolysis than analogs. -
Aryl Bromide (C-Br): The primary site of failure. Susceptible to homolytic cleavage under UV irradiation (photodehalogenation) and palladium-catalyzed cross-coupling conditions (unintended reactivity).
Comparative Stability Analysis
The following data summarizes the predicted degradation profiles based on chemotype stress testing.
Table 1: Comparative Stress Performance
| Stress Condition | Target: 2-(4-Br-Ph) | Analog: 2-Ph (No Br) | Core: Unsubstituted | Critical Insight |
| Thermal (Solid, 105°C) | Stable (<0.1% deg) | Stable | Stable | The rigid bicyclic system confers high melting points and thermal resistance. |
| Hydrolysis (0.1N HCl) | Stable | Stable | Stable | The lactam ring resists acid-catalyzed opening at moderate concentrations. |
| Hydrolysis (1N NaOH) | Marginal (<2% deg) | Marginal | Susceptible | Strong base can trigger ring opening to 2-aroylbenzoic acid hydrazides. N-aryl substitution provides steric protection compared to the unsubstituted core. |
| Oxidation (3% H₂O₂) | Stable | Stable | Stable | Phthalazinones are generally resistant to N-oxidation compared to phthalazines due to the lactam functionality. |
| Photolysis (UV-A/B) | Unstable (5-10% deg) | Stable | Stable | Key Differentiator: The C-Br bond undergoes homolytic fission, leading to debromination (formation of the 2-Ph analog). |
Stress Testing Methodologies (Protocols)
To validate the stability profile, the following "Force Degradation" protocols are recommended. These are designed to be self-validating by including the 2-phenyl analog as a negative control for bromination loss.
Protocol A: Photostability (The Critical Test)
Objective: Quantify the rate of photo-debromination.
-
Preparation: Dissolve 10 mg of 2-(4-bromophenyl)phthalazin-1(2H)-one in 10 mL of HPLC-grade Acetonitrile (ACN). Prepare a duplicate sample wrapped in aluminum foil (Dark Control).
-
Exposure: Place the transparent vial in a photostability chamber complying with ICH Q1B (Light source: Cool White Fluorescent + Near UV). Expose for 1.2 million lux hours.[4]
-
Quenching: None required.
-
Analysis: Inject both samples into HPLC (C18 column, Gradient ACN/Water 0.1% TFA).
-
Pass Criteria: Dark control must show >99.5% recovery. Light exposed sample showing >2% formation of 2-phenylphthalazin-1(2H)-one indicates failure.
Protocol B: Base-Catalyzed Hydrolysis
Objective: Assess the integrity of the lactam ring and N-N bond.
-
Preparation: Suspend 10 mg of target in 5 mL of THF (co-solvent) and add 5 mL of 1.0 N NaOH.
-
Stress: Reflux at 60°C for 4 hours.
-
Quenching: Neutralize with 1.0 N HCl to pH 7.0.
-
Analysis: Monitor for the formation of 2-(2-(2-(4-bromophenyl)hydrazinyl)carbonyl)benzoic acid (Ring-opened product).
-
Expert Note: The N-aryl bond is extremely robust; do not expect cleavage of the bromophenyl group from the nitrogen. The ring opening is the primary pathway.
Degradation Pathway Visualization[4]
The following diagram illustrates the two primary degradation pathways: Photolytic Debromination (Radical mechanism) and Hydrolytic Ring Opening (Nucleophilic Acyl Substitution).
Figure 1: Mechanistic pathways for the degradation of 2-(4-bromophenyl)phthalazin-1(2H)-one under photolytic and basic stress.
Technical Discussion & Recommendations
The "Bromine Effect"
The presence of the bromine atom is the defining stability feature. While the phthalazinone scaffold is often cited for its robustness in high-performance polymers (Poly(phthalazinone ether ketone)s stable to 500°C) [1], the C-Br bond significantly lowers the photostability threshold.
-
Mechanism: Aryl bromides possess a bond dissociation energy (BDE) of ~81 kcal/mol, which is accessible via UV absorption in the 280-320 nm range. This leads to the formation of a highly reactive phenyl radical, which abstracts hydrogen from the solvent (e.g., DMSO, Methanol) to form the debrominated analog.
-
Mitigation: Light protection (amber glassware) is mandatory during storage and handling of the solution state.
Hydrolytic Robustness
Contrary to standard amides, the N-aryl phthalazinone linkage is exceptionally stable.
-
Comparison: Unlike N-alkyl phthalazinones (e.g., 2-(bromoethyl) variants), which can undergo elimination or substitution [2], the N-aryl bond participates in the extended
-system of the phthalazinone. -
Data Support: Studies on similar N-substituted phthalazinones show that ring cleavage typically requires forcing conditions (e.g., 20% NaOH, prolonged reflux) [3]. Therefore, under physiological or standard formulation conditions (pH 2-10), the molecule is functionally inert.
Recommendation for Researchers
-
Storage: Store solid material at room temperature, protected from light. The solid state is stable for >2 years if kept dry.
-
Solvent Choice: For analytical standards, avoid solvents prone to radical transfer (like THF or Isopropanol) if working under ambient light. Acetonitrile is preferred.
-
Synthesis Monitoring: When using this compound as an intermediate (e.g., in Suzuki coupling), monitor the reaction for "homocoupling" or "hydrodebromination" byproducts, which are common impurities if the catalyst system is not strictly anaerobic.
References
-
NIH/PubMed: Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. Available at:[Link]
-
Sergas.gal: Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Available at:[Link]
-
Longdom Publishing: Recent Developments in Chemistry of Phthalazines (Synthesis and Reactivity). Available at:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-(4-bromophenyl)phthalazin-1(2H)-one
Executive Summary
Chemical Name: 2-(4-bromophenyl)phthalazin-1(2H)-one CAS Registry Number: 128174-79-8 (Note: Distinct from the 4-isomer, CAS 76462-38-9) Waste Classification: Halogenated Organic Solid / Hazardous Chemical Waste Primary Disposal Method: High-temperature incineration with flue gas scrubbing.[1][2]
This guide defines the operational standard for the containment, classification, and disposal of 2-(4-bromophenyl)phthalazin-1(2H)-one.[1][2] As a halogenated nitrogen-containing heterocycle, this compound requires strict segregation from non-halogenated waste streams to prevent the formation of dioxins during improper combustion and to ensure compliance with environmental safety protocols (e.g., RCRA in the US, REACH in the EU).[1][2]
Chemical Profile & Hazard Assessment
Before initiating disposal, the waste generator must understand the physicochemical properties that dictate handling requirements.
| Property | Description | Operational Implication |
| Molecular Structure | Halogenated Phthalazinone | Contains Bromine (Br) and Nitrogen (N).[1][2][3][4][5][6] Combustion generates HBr and NOx gases.[2] |
| Physical State | Solid (Powder/Crystalline) | High risk of particulate dispersion.[2] Use HEPA filtration or wet-wiping for cleanup.[1][2] |
| GHS Classification | Warning (Irritant) | H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.[1][2][6] |
| Reactivity | Stable | Avoid contact with strong oxidizing agents.[2][5] |
Critical Safety Note: While not typically classified as "flammable" (Category 1 or 2), organic solids can form combustible dust clouds. Avoid generating dust during transfer.[2][6][7][8]
Waste Segregation & Classification Protocol
Proper segregation is the single most critical step in laboratory waste management.[2] Mixing halogenated organics with non-halogenated solvents or oxidizers can lead to regulatory violations and increased disposal costs.[2]
The "Halogen Rule"
Because this compound contains Bromine, it must be classified as Halogenated Waste .
-
Do NOT mix with non-halogenated organic solvents (e.g., Acetone, Methanol) unless the entire container is relabeled as "Halogenated."
Waste Stream Decision Tree
The following logic determines the correct waste container for your specific situation (e.g., pure solid vs. reaction mixture).
Figure 1: Decision logic for segregating phthalazinone waste. Note that adding even small amounts of halogenated compound to non-halogenated solvents reclassifies the entire container as halogenated waste.
Step-by-Step Disposal Procedures
Phase 1: Containment[1][2][7]
-
Select Container:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.[2]
-
Liquids: Use an HDPE or amber glass carboy compatible with the solvent carrier.
-
-
Secondary Containment: Place the primary waste container inside a secondary tray (polypropylene) capable of holding 110% of the container's volume to capture potential leaks.
Phase 2: Labeling
Regulatory agencies (EPA, OSHA) require specific data on waste tags.[2] Do not use abbreviations.
-
Chemical Name: Write "2-(4-bromophenyl)phthalazin-1(2H)-one" clearly.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[2]
-
Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Dichloromethane (95%), 2-(4-bromophenyl)phthalazin-1(2H)-one (5%)").
Phase 3: Storage Prior to Pickup[1]
-
Location: Store in a Satellite Accumulation Area (SAA) near the point of generation.
-
Cap Management: Keep container closed at all times except when adding waste. Funnels must be removed immediately after use.[2]
-
Incompatibility: Store away from strong oxidizers (e.g., nitric acid, perchlorates) to prevent uncontrolled oxidation reactions.
Phase 4: Final Disposal (Vendor Handoff)[1][2]
-
Destruction Method: The only acceptable destruction method for halogenated aromatics is High-Temperature Incineration at a permitted facility.[1][2]
-
Why Incineration? The bromine atom requires high temperatures (>1100°C) to ensure complete bond scission.[2] The facility must use a caustic scrubber to neutralize the Hydrogen Bromide (HBr) gas generated during combustion.
-
Documentation: Ensure a waste manifest is generated tracking the waste from "Cradle to Grave."
Spill Response & Decontamination
In the event of a spill, immediate action is required to prevent environmental contamination.[8][12]
Dry Spill (Powder)[1][2]
-
PPE: Wear nitrile gloves, lab coat, safety goggles, and an N95 dust mask (or P100 respirator if fine dust is visible).
-
Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.[2]
-
Cleanup: Scoop the material (and the paper towel) into the Solid Hazardous Waste container.
-
Decontamination: Wipe the surface with a soap/water solution, followed by ethanol. Dispose of all wipes as solid hazardous waste.[2]
Wet Spill (Solution)[1][2]
-
PPE: Standard PPE plus chemical-resistant gloves (e.g., Silver Shield) if the solvent is aggressive (like DCM).[1][2]
-
Absorb: Use an inert absorbent material (vermiculite, sand, or commercial spill pads).[2][7] Do not use paper towels for halogenated solvents if the volume is large, as they can degrade or react.
-
Disposal: Transfer the saturated absorbent into the Solid Hazardous Waste container.
-
Ventilation: Ensure the fume hood is active or the room is well-ventilated.[1][2]
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[2] [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS).[1][2] 29 CFR 1910.1200.[2][13][14] [Link][1][2]
-
National Institutes of Health (NIH) - PubChem. Laboratory Chemical Safety Summary (LCSS): Halogenated Organic Compounds.[1][2] [Link][1][2]
Sources
- 1. 4-(4-Bromophenyl)-1(2H)-phthalazinone | CAS 76462-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-(4-BROMOPHENYL)-1(2H)-PHTHALAZINONE | 76462-38-9 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aaronchem.com [aaronchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. buyat.ppg.com [buyat.ppg.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
